3'-p-Hydroxy paclitaxel-d5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C47H51NO15 |
|---|---|
Poids moléculaire |
874.9 g/mol |
Nom IUPAC |
[(1S,4S,7R,9S,10S,12R)-4,12-diacetyloxy-1,9-dihydroxy-15-[2-hydroxy-3-(4-hydroxyphenyl)-3-[(2,3,4,5,6-pentadeuteriobenzoyl)amino]propanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C47H51NO15/c1-24-31(61-43(57)36(53)35(27-17-19-30(51)20-18-27)48-41(55)28-13-9-7-10-14-28)22-47(58)40(62-42(56)29-15-11-8-12-16-29)38-45(6,32(52)21-33-46(38,23-59-33)63-26(3)50)39(54)37(60-25(2)49)34(24)44(47,4)5/h7-20,31-33,35-38,40,51-53,58H,21-23H2,1-6H3,(H,48,55)/t31?,32-,33+,35?,36?,37+,38?,40?,45+,46-,47+/m0/s1/i7D,9D,10D,13D,14D |
Clé InChI |
XKSMHFPSILYEIA-DAHDJECYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
The Role of 3'-p-Hydroxy Paclitaxel-d5 in Advancing Cancer Drug Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paclitaxel (B517696) is a cornerstone of chemotherapy regimens for a variety of cancers, including ovarian, breast, and non-small cell lung cancers. Its efficacy is, however, influenced by its metabolic fate within the body. A key metabolite in this process is 3'-p-hydroxy paclitaxel. Understanding the formation and clearance of this metabolite is crucial for optimizing paclitaxel therapy and managing its toxicity. The deuterated analog, 3'-p-Hydroxy paclitaxel-d5 (B16692), serves as an indispensable tool in the precise quantification of paclitaxel and its metabolites, thereby aiding in pharmacokinetic studies and the development of more effective cancer treatments. This technical guide provides an in-depth overview of the use of 3'-p-Hydroxy paclitaxel-d5 in research, complete with experimental protocols and quantitative data.
The Metabolic Journey of Paclitaxel
Paclitaxel undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. The two main enzymes responsible for its biotransformation are CYP2C8 and CYP3A4.[1][2] CYP3A4 catalyzes the hydroxylation of paclitaxel at the para-position of the 3'-phenyl ring to form 3'-p-hydroxy paclitaxel.[3] Concurrently, CYP2C8 is responsible for the formation of 6α-hydroxypaclitaxel. These hydroxylated metabolites are more water-soluble than the parent drug, facilitating their excretion from the body. While 3'-p-hydroxy paclitaxel is less pharmacologically active than paclitaxel, it still contributes to the overall antitumor effect. The rate of metabolism and the resulting concentration of these metabolites can vary significantly among individuals, impacting both the efficacy and toxicity of the treatment.
References
- 1. The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS and Its Application in a Pharmacokinetic and Tumor Distribution Study in Xenograft Nude Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS and Its Application in a Pharmacokinetic and Tumor Distribution Study in Xenograft Nude Mouse | MDPI [mdpi.com]
- 3. Quantitation of paclitaxel, and its 6-alpha-OH and 3-para-OH metabolites in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
3'-p-Hydroxy paclitaxel-d5 certificate of analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical data and methodologies associated with 3'-p-Hydroxy paclitaxel-d5 (B16692), a deuterated analog of a paclitaxel (B517696) metabolite. This document is intended to serve as a valuable resource for researchers utilizing this compound as an internal standard or in metabolic studies.
Compound Identification and Physical Properties
3'-p-Hydroxy paclitaxel-d5 is the deuterium-labeled form of 3'-p-Hydroxy paclitaxel.[1][2] The deuterium (B1214612) labeling makes it suitable for use as an internal standard in quantitative analyses by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
| Identifier | Value | Source |
| Product Name | This compound | LGC Standards, MedChemExpress, Santa Cruz Biotechnology[3][4] |
| Molecular Formula | C47H46D5NO15 | LGC Standards, MedChemExpress, Santa Cruz Biotechnology[3][4][5] |
| Molecular Weight | 874.94 g/mol | LGC Standards, MedChemExpress, Santa Cruz Biotechnology[3][4][5] |
| Unlabelled CAS Number | 132160-32-8 | LGC Standards[3] |
| Chemical Name | (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-9-(((2R,3R)-3-(Benzamido-2,3,4,5,6-d5)-2-hydroxy-3-(4-hydroxyphenyl)propanoyl)oxy)-12-(benzoyloxy)-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-3,4,4a,5,6,9,10,11,12,12a-decahydro-1H-7,11-methanocyclodeca[1][4]benzo[1,2-b]oxete-6,12b(2aH)-diyl diacetate | Aquigen Bio Sciences[6] |
Analytical Specifications
While a specific Certificate of Analysis for this compound was not publicly available, the following table represents typical specifications based on a Certificate of Analysis for a closely related compound, 6α,3'-p-Dihydroxy Paclitaxel-d5, and general quality control standards for such reference materials.
| Test | Specification | Example Result |
| Appearance | Off-white solid | Complies |
| Identification (NMR) | Consistent with structure | Complies |
| Identification (Mass Spectrometry) | Consistent with structure | Complies |
| Isotopic Purity | ≥ 95% | 97.2% |
| Purity (TLC) | ≥ 95% | 96% |
| Melting Point | > 190 °C (dec.) | > 190 °C (dec.) |
Data for "Example Result" is derived from the Certificate of Analysis for 6α,3'-p-Dihydroxy Paclitaxel-d5 provided by Santa Cruz Biotechnology.[7]
Experimental Protocols
Detailed, lot-specific experimental protocols are typically provided with the Certificate of Analysis upon purchase. However, the following sections describe the general methodologies used for the quality control testing of this compound and related compounds.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a standard technique for assessing the purity of pharmaceutical compounds. A validated HPLC method for paclitaxel and its related substances would typically involve the following:
-
Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.
-
Column: A reversed-phase column, such as an Agilent Eclipse XDB-C18 (150 x 4.6 mm, 3.5 µm), is commonly used for paclitaxel and its derivatives.[8]
-
Mobile Phase: A gradient mobile phase consisting of acetonitrile (B52724) and water is often employed.[8]
-
Flow Rate: A typical flow rate is around 1.2 ml/min.[8]
-
Detection: UV detection at a wavelength of 227 nm is suitable for paclitaxel and its analogs.[8]
-
Sample Preparation: The sample is dissolved in a suitable solvent, such as a mixture of methanol (B129727) and glacial acetic acid (200:1).[8]
Mass Spectrometry (MS) for Identification and Isotopic Purity
Mass spectrometry is used to confirm the molecular weight and structure of the compound, as well as to determine its isotopic purity.
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., electrospray ionization - ESI).
-
Method: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ions is measured. The presence of the deuterated analog will result in a characteristic mass shift compared to the unlabeled compound.
-
Data Analysis: The isotopic distribution is analyzed to confirm the incorporation of deuterium atoms and to calculate the isotopic purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy provides detailed information about the chemical structure and is used to confirm the identity of the compound.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).
-
Experiments: ¹H NMR and ¹³C NMR spectra are acquired. The chemical shifts, coupling constants, and integration of the signals are compared to the expected values for the structure of this compound to confirm its identity.
Certificate of Analysis Workflow
The following diagram illustrates the typical workflow for the generation of a Certificate of Analysis for a reference standard like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. scbt.com [scbt.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. 3-P-Hydroxy Paclitaxel-d5 | CAS No: NA [aquigenbio.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. scispace.com [scispace.com]
An In-depth Technical Guide to the Metabolism of Paclitaxel to 3'-p-Hydroxypaclitaxel
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the metabolic conversion of the widely used chemotherapeutic agent paclitaxel (B517696) to its metabolite, 3'-p-hydroxypaclitaxel (B27951). The document details the enzymatic pathways involved, with a focus on the key cytochrome P450 isoforms. It presents quantitative kinetic data, detailed experimental protocols for in vitro metabolism and analytical quantification, and visual representations of the metabolic pathway and experimental workflows. This guide is intended to be a valuable resource for researchers and professionals involved in oncology drug development and metabolism studies, facilitating a deeper understanding of paclitaxel's biotransformation and its implications.
Introduction
Paclitaxel is a potent anti-cancer drug that is extensively used in the treatment of various solid tumors, including ovarian, breast, and non-small cell lung cancer[1]. The efficacy and toxicity of paclitaxel are influenced by its pharmacokinetic profile, a significant component of which is its hepatic metabolism[1][2]. The primary route of paclitaxel elimination is through metabolism by the cytochrome P450 (CYP) enzyme system in the liver, leading to the formation of several hydroxylated metabolites[1].
While the major metabolic pathway is the C6α-hydroxylation to form 6α-hydroxypaclitaxel, catalyzed predominantly by CYP2C8, a secondary but important pathway is the hydroxylation at the para-position of the 3'-phenyl ring, resulting in the formation of 3'-p-hydroxypaclitaxel[3]. This reaction is primarily mediated by the CYP3A4 isoenzyme[3]. Understanding the specifics of this metabolic conversion is crucial for predicting drug-drug interactions, inter-individual variability in patient response, and for the development of novel taxane (B156437) analogs with improved metabolic stability.
Metabolic Pathway
The biotransformation of paclitaxel is a multi-step process involving several CYP enzymes. The initial hydroxylation events are critical for the detoxification and subsequent elimination of the drug.
-
Primary Metabolism: Paclitaxel is primarily metabolized to two main hydroxylated metabolites:
-
Secondary Metabolism: Both primary metabolites can undergo further hydroxylation to form a dihydroxylated metabolite, 6α,3'-p-dihydroxypaclitaxel[2]. This secondary metabolic step can be catalyzed by both CYP2C8 and CYP3A4.
The overall metabolic scheme is depicted in the following signaling pathway diagram.
Quantitative Data
The enzymatic conversion of paclitaxel to its hydroxylated metabolites can be described by Michaelis-Menten kinetics. The following tables summarize the available quantitative data for the formation of 3'-p-hydroxypaclitaxel and, for comparison, the major metabolite 6α-hydroxypaclitaxel.
Table 1: Michaelis-Menten Kinetic Parameters for Paclitaxel Metabolism
| Metabolite | Enzyme | Km (μM) | Vmax (pmol/min/mg protein) | Source |
| 3'-p-hydroxypaclitaxel | CYP3A4 | 30.6 | 1.2 | [3] |
| 6α-hydroxypaclitaxel | CYP2C8 | 5.2 | 26.8 | [3] |
Table 2: Relative Formation Rates of Paclitaxel Metabolites in Human Liver Microsomes
| Metabolite | Relative Formation Rate (Compared to 3'-p-hydroxypaclitaxel) | Source |
| 6α-hydroxypaclitaxel | ~2.3-fold higher | [4] |
Experimental Protocols
In Vitro Metabolism of Paclitaxel using Human Liver Microsomes
This protocol describes a typical in vitro experiment to study the metabolism of paclitaxel.
Materials:
-
Human liver microsomes (pooled)
-
Paclitaxel
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
Magnesium chloride (MgCl₂)
-
Acetonitrile (ice-cold)
-
Microcentrifuge tubes
-
Incubator/shaker (37°C)
Procedure:
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube, prepare the incubation mixture containing potassium phosphate buffer, MgCl₂, and human liver microsomes.
-
Pre-warm the mixture at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Add paclitaxel (from a stock solution in a suitable solvent like acetonitrile, ensuring the final solvent concentration is low, e.g., <1%) to the pre-warmed microsome mixture.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes).
-
-
Termination of Reaction:
-
At each time point, terminate the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the microsomal proteins.
-
-
Sample Processing:
-
Vortex the terminated reaction mixture vigorously.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube for analysis.
-
LC-MS/MS Method for Quantification of Paclitaxel and 3'-p-Hydroxypaclitaxel
This protocol outlines a sensitive and specific method for the simultaneous quantification of paclitaxel and its metabolite in biological matrices.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution: A suitable gradient program to separate paclitaxel and its metabolites. A typical gradient might start at a lower percentage of Mobile Phase B, ramp up to a higher percentage to elute the compounds, and then return to the initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM):
-
Paclitaxel: Monitor a specific precursor ion to product ion transition (e.g., m/z 854.4 -> 286.1).
-
3'-p-hydroxypaclitaxel: Monitor a specific precursor ion to product ion transition (e.g., m/z 870.4 -> 286.1).
-
Internal Standard: Use a suitable internal standard (e.g., a deuterated analog of paclitaxel) and monitor its specific MRM transition.
-
-
Source Parameters: Optimize parameters such as ion spray voltage, temperature, and gas flows for maximum sensitivity.
Sample Preparation (from in vitro metabolism assay):
-
The supernatant collected from the in vitro metabolism assay can be directly injected into the LC-MS/MS system or further diluted if necessary.
Conclusion
The metabolism of paclitaxel to 3'-p-hydroxypaclitaxel, primarily mediated by CYP3A4, represents a significant pathway in the biotransformation of this important anticancer agent. Although a minor pathway compared to 6α-hydroxylation, it contributes to the overall clearance and can be a source of inter-individual variability in drug response. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to investigate the nuances of paclitaxel metabolism, explore potential drug-drug interactions, and guide the development of future taxane-based therapies with optimized metabolic profiles. The provided visualizations of the metabolic pathway and experimental workflows serve to clarify these complex processes, aiding in both conceptual understanding and practical implementation in a laboratory setting.
References
- 1. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of paclitaxel and its metabolites using a mechanism-based model [page-meeting.org]
- 3. Expression of paclitaxel-inactivating CYP3A activity in human colorectal cancer: implications for drug therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Utilization of human liver microsomes to explain individual differences in paclitaxel metabolism by CYP2C8 and CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: 3'-p-Hydroxy Paclitaxel-d5 for Research Applications
This technical guide provides an in-depth overview of 3'-p-Hydroxy paclitaxel-d5 (B16692), a deuterated metabolite of the widely used chemotherapeutic agent, paclitaxel (B517696). This document is intended for researchers, scientists, and professionals in drug development, offering comprehensive information on suppliers, pricing, and relevant technical data. It also outlines a general experimental protocol for its application as an internal standard and visualizes the metabolic pathway of paclitaxel.
Introduction
3'-p-Hydroxy paclitaxel is one of the main metabolites of paclitaxel, formed primarily in the liver by the cytochrome P450 enzyme system, specifically CYP2C8 and CYP3A4.[1][2] The deuterated form, 3'-p-Hydroxy paclitaxel-d5, serves as a crucial internal standard for pharmacokinetic and metabolic studies. Its use in analytical methods such as liquid chromatography-mass spectrometry (LC-MS) allows for precise quantification of the non-deuterated metabolite in biological samples.[3] The stable isotope label ensures that the internal standard co-elutes with the analyte of interest and exhibits similar ionization efficiency, leading to more accurate and reliable results.
Suppliers and Pricing
Several chemical suppliers offer this compound for research purposes. Pricing is often not listed publicly and typically requires a quotation request. The following table summarizes the available information from various suppliers.
| Supplier | Product Code/CAT NO. | Molecular Formula | Molecular Weight | Pack Size | Pricing |
| Aquigen Bio Sciences | AQ-P000017 | C47H46D5NO15 | 874.9 | MG, GM, KG | Request a Quotation |
| Santa Cruz Biotechnology | sc-219509 | C47H46D5NO15 | 874.94 | Not specified | Request a Quotation |
| LGC Standards | TRC-H948897 | C47H46D5NO15 | 874.94 | 0.5 mg, 1 mg | Login for pricing |
| MedChemExpress (MCE) | HY-144149S | C47H46D5NO15 | 874.94 | 1 mg, 5 mg | Request a Quotation |
| Pharmaffiliates | PA STI 050530 | C47H46D5NO15 | 874.94 | Not specified | Enquire for pricing |
Note: The availability and pricing are subject to change. It is recommended to contact the suppliers directly for the most current information.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Chemical Name | (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-9-(((2R,3R)-3-(Benzamido-2,3,4,5,6-d5)-2-hydroxy-3-(4-hydroxyphenyl)propanoyl)oxy)-12-(benzoyloxy)-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-3,4,4a,5,6,9,10,11,12,12a-decahydro-1H-7,11-methanocyclodeca[4][5]benzo[1,2-b]oxete-6,12b(2aH)-diyl diacetate | Aquigen Bio Sciences[6] |
| Unlabelled CAS Number | 132160-32-8 | LGC Standards[4] |
| Molecular Formula | C47H46D5NO15 | Multiple Sources[4][5][6][7][8] |
| Molecular Weight | ~874.94 g/mol | Multiple Sources[4][5][6][9][8] |
| Typical Purity | High purity, often >98% (Requires Certificate of Analysis for lot-specific data) | General supplier information |
| Isotopic Enrichment | Typically >99% for deuterated positions (Requires Certificate of Analysis for lot-specific data) | General supplier information |
| Storage | Recommended storage conditions are typically provided on the Certificate of Analysis. Generally, it should be stored in a cool, dry place. | MedChemExpress[5] |
Experimental Protocols
This compound is primarily used as an internal standard in LC-MS based bioanalytical methods for the quantification of 3'-p-Hydroxy paclitaxel in biological matrices like plasma, serum, or tissue homogenates. Below is a general experimental workflow.
General Workflow for LC-MS Quantification using a Deuterated Internal Standard
Caption: General workflow for quantitative analysis using a deuterated internal standard.
Detailed Methodologies:
-
Preparation of Standards and Samples:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Prepare a series of calibration standards by spiking known concentrations of non-deuterated 3'-p-Hydroxy paclitaxel into the same biological matrix as the samples.
-
Add a fixed concentration of the this compound internal standard solution to all calibration standards, quality control samples, and unknown samples.
-
-
Sample Extraction:
-
Protein Precipitation: A common method for plasma samples. Add a cold organic solvent (e.g., acetonitrile) to the sample, vortex, and centrifuge to pellet the precipitated proteins.
-
Liquid-Liquid Extraction (LLE): Use an appropriate water-immiscible organic solvent to extract the analyte and internal standard from the aqueous biological matrix.
-
Solid-Phase Extraction (SPE): Utilize a cartridge with a specific sorbent to bind the analyte and internal standard, wash away interferences, and then elute the compounds of interest.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC): Employ a reverse-phase column (e.g., C18) with a gradient elution of mobile phases, typically consisting of water with an additive (e.g., formic acid or ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Mass Spectrometry (MS): Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) for detection, monitoring specific precursor-to-product ion transitions for both 3'-p-Hydroxy paclitaxel and its deuterated internal standard.
-
-
Data Analysis:
-
Integrate the chromatographic peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Signaling and Metabolic Pathways
Paclitaxel Metabolism
Paclitaxel is extensively metabolized in the liver by cytochrome P450 enzymes. The primary metabolic pathway involves hydroxylation to form active metabolites. The diagram below illustrates the formation of 3'-p-Hydroxy paclitaxel.
Caption: Metabolic pathway of paclitaxel.
Paclitaxel's Mechanism of Action and Signaling Pathways
Paclitaxel exerts its anticancer effects by stabilizing microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1] This process can trigger various downstream signaling pathways. While the specific signaling of the 3'-p-Hydroxy metabolite is not well-documented, it is understood that the parent compound, paclitaxel, influences key cellular pathways such as PI3K/AKT.
The PI3K/AKT signaling pathway is a critical regulator of cell survival and proliferation. Paclitaxel has been shown to inhibit this pathway, thereby promoting apoptosis in cancer cells.[10]
Caption: Paclitaxel's inhibitory effect on the PI3K/AKT signaling pathway.
References
- 1. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | LGC Standards [lgcstandards.com]
- 5. This compound MedChemExpress (MCE) [chembk.com]
- 6. 3-P-Hydroxy Paclitaxel-d5 | CAS No: NA [aquigenbio.com]
- 7. scbt.com [scbt.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. This compound | LGC Standards [lgcstandards.com]
- 10. Paclitaxel inhibits proliferation and invasion and promotes apoptosis of breast cancer cells by blocking activation of the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of 3'-p-Hydroxy paclitaxel-d5 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of 3'-p-Hydroxy paclitaxel-d5 (B16692) as an internal standard in pharmacokinetic (PK) studies of paclitaxel (B517696). The following sections detail the metabolic pathway of paclitaxel, a representative bioanalytical protocol for the quantification of paclitaxel and its metabolites in plasma, and a typical in vivo pharmacokinetic study workflow.
Introduction
Paclitaxel is a potent anti-cancer agent widely used in the treatment of various solid tumors. Its clinical efficacy and toxicity are closely related to its pharmacokinetic profile, which can exhibit significant inter-individual variability. Paclitaxel is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, into several hydroxylated metabolites. The main metabolites found in human plasma are 6α-hydroxypaclitaxel and 3'-p-hydroxypaclitaxel (B27951).[1] Understanding the pharmacokinetics of both the parent drug and its metabolites is crucial for optimizing dosing strategies and improving therapeutic outcomes.
The use of stable isotope-labeled internal standards is the gold standard for accurate and precise quantification of analytes in biological matrices by mass spectrometry. 3'-p-Hydroxy paclitaxel-d5 is a deuterated analog of the 3'-p-hydroxypaclitaxel metabolite and serves as an ideal internal standard for its quantification in pharmacokinetic studies. Its use corrects for variability in sample preparation and instrument response, ensuring high-quality data.
Paclitaxel Metabolism
Paclitaxel is primarily metabolized by CYP2C8 and CYP3A4 enzymes in the liver. CYP2C8 mediates the formation of 6α-hydroxypaclitaxel, while CYP3A4 is responsible for the formation of 3'-p-hydroxypaclitaxel. These primary metabolites can be further metabolized to dihydroxylated forms.
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters for paclitaxel and its major metabolites from a clinical study involving a 3-hour intravenous infusion of paclitaxel (250 mg/m²).
Table 1: Pharmacokinetic Parameters of Paclitaxel
| Parameter | Mean | Range |
| Cmax (µmol/L) | 6.91 | 3.08 - 8.98 |
| AUC (µmol/L·h) | 27.04 | 14.88 - 40.57 |
| Total Body Clearance (L/h) | 16.99 | 10.25 - 27.39 |
| T > 0.1 µmol/L (h) | 19.72 | 10.54 - 26.31 |
Data sourced from a study in advanced breast cancer patients.[1]
Table 2: Pharmacokinetic Parameters of Paclitaxel Metabolites
| Metabolite | Cmax (µmol/L) | AUC (µmol/L·h) |
| 6α-hydroxypaclitaxel | Data not specified | Data not specified |
| 3'-p-hydroxypaclitaxel | Data not specified | Data not specified |
| 6α,3'-p-dihydroxypaclitaxel | Data not specified | Data not specified |
While Cmax and AUC values for the metabolites were reported to be measured, specific mean and range values were not provided in the abstract.[1] Further studies provide linearity ranges for the quantification of these metabolites. For instance, a validated LC-MS/MS method demonstrated linearity from 1 to 1,000 ng/mL for both 6α-hydroxypaclitaxel and 3'-p-hydroxypaclitaxel in human plasma.[2]
Experimental Protocols
Representative Protocol for Quantification of Paclitaxel and Metabolites in Human Plasma using LC-MS/MS
This protocol is a representative example based on established methods for the analysis of paclitaxel and its metabolites.[2][3] It is recommended to perform a full method validation according to regulatory guidelines.
1. Materials and Reagents
-
Paclitaxel, 6α-hydroxypaclitaxel, and 3'-p-hydroxypaclitaxel reference standards
-
This compound (Internal Standard)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
-
Human plasma (drug-free)
-
Methyl-tert-butyl ether (MTBE)
2. Preparation of Stock and Working Solutions
-
Prepare individual stock solutions of paclitaxel, 6α-hydroxypaclitaxel, 3'-p-hydroxypaclitaxel, and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare working solutions for calibration standards and quality controls (QCs) by serial dilution of the stock solutions with methanol.
-
Prepare a working solution of the internal standard (this compound) in methanol.
3. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution to each tube (except for blank samples).
-
Add 500 µL of MTBE.
-
Vortex for 2 minutes.
-
Centrifuge at 12,000 x g for 5 minutes at room temperature.[2]
-
Freeze the samples at -80°C for 25 minutes to freeze the aqueous layer.[2]
-
Transfer the organic supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 37°C.[2]
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[2]
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
LC System: Agilent 1200 SL or equivalent
-
Column: Phenomenex Synergi Polar-RP 80Å (4 µm, 50 x 2 mm) or equivalent[2]
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A typical gradient would start at a lower percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.
-
Flow Rate: 0.3 mL/min[2]
-
Injection Volume: 5 µL[2]
-
Mass Spectrometer: ABI SCIEX 4000Q or equivalent triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection: Multiple Reaction Monitoring (MRM)
5. Data Analysis
-
Quantify the concentrations of paclitaxel and its metabolites using the peak area ratios of the analytes to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their nominal concentrations.
-
Determine the concentrations of the unknown samples from the calibration curve using a weighted linear regression model.
In Vivo Pharmacokinetic Study Workflow
The following diagram illustrates a typical workflow for a preclinical in vivo pharmacokinetic study of paclitaxel.
Protocol for a Preclinical In Vivo Pharmacokinetic Study
This protocol provides a general framework for a preclinical pharmacokinetic study in rodents. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
1. Animal Model
-
Select an appropriate rodent species (e.g., Sprague-Dawley rats or BALB/c mice).
-
Acclimate the animals to the housing conditions for at least one week prior to the study.
-
House animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
2. Drug Formulation and Administration
-
Prepare the paclitaxel formulation for intravenous administration (e.g., dissolved in a suitable vehicle such as a mixture of Cremophor EL and ethanol, then diluted with saline).
-
Administer the paclitaxel formulation to the animals via intravenous infusion at the desired dose.
3. Blood Sampling
-
Collect blood samples at predetermined time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Collect blood from a suitable site (e.g., tail vein, saphenous vein, or via cannulation).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA or heparin).
4. Plasma Processing and Storage
-
Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma supernatant to clean, labeled tubes.
-
Store the plasma samples at -20°C or -80°C until bioanalysis.
5. Bioanalysis
-
Analyze the plasma samples for paclitaxel and its metabolites using a validated LC-MS/MS method, as described in the previous protocol, using this compound as the internal standard.
6. Pharmacokinetic Analysis
-
Use pharmacokinetic software (e.g., WinNonlin) to calculate key pharmacokinetic parameters from the plasma concentration-time data.
-
Parameters to be determined include:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Terminal half-life (t1/2)
-
References
- 1. Pharmacokinetics of paclitaxel and three major metabolites in patients with advanced breast carcinoma refractory to anthracycline therapy treated with a 3-hour paclitaxel infusion: a European Cancer Centre (ECC) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitation of paclitaxel, and its 6-alpha-OH and 3-para-OH metabolites in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS and Its Application in a Pharmacokinetic and Tumor Distribution Study in Xenograft Nude Mouse - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Paclitaxel Analysis in Plasma
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of paclitaxel (B517696) in plasma prior to analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following sections outline three common and effective sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Introduction
Paclitaxel is a potent anti-cancer agent widely used in the treatment of various solid tumors, including ovarian, breast, and lung cancer.[1] Therapeutic drug monitoring and pharmacokinetic studies of paclitaxel are crucial for optimizing dosing regimens and minimizing toxicity.[1] Accurate and reliable quantification of paclitaxel in plasma is essential for these studies. This document details validated sample preparation methods to ensure the removal of interfering substances from the plasma matrix and the accurate measurement of paclitaxel concentrations.
Data Presentation: Quantitative Comparison of Sample Preparation Methods
The following table summarizes the quantitative performance of the different sample preparation methods for paclitaxel in human plasma.
| Method | Key Parameters | Recovery (%) | Linearity Range (ng/mL) | LLOQ (ng/mL) | Precision (%RSD) |
| Protein Precipitation | Acetonitrile (B52724) (3:1 v/v) | ~100% | 5.00–15,000 | 5.00 | < 15% |
| Liquid-Liquid Extraction | tert-Butyl methyl ether (TBME) | 96-99%[2] | 15-1500 | 15[2] | < 15% |
| Chloroform | Not explicitly stated | 10-100 | 10 | Not explicitly stated | |
| Solid-Phase Extraction | SOLA SPE Cartridges | 116%[3] | 0.1-10[3] | 0.1[3] | ≤6.6%[3] |
| CN Sep-pak Cartridge | >85%[4] | 5-500[4] | 5[4] | < 12%[4] |
Experimental Protocols
Protein Precipitation (PPT)
This method is rapid and simple, making it suitable for high-throughput analysis. It involves the addition of an organic solvent to precipitate plasma proteins, which are then removed by centrifugation.
Materials:
-
Human plasma samples
-
Acetonitrile (HPLC grade)[5]
-
d5-paclitaxel internal standard (IS) solution (10.0 µg/mL)[5]
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette 50 µL of plasma sample into a microcentrifuge tube.[5]
-
Add 25 µL of the internal standard solution (d5-paclitaxel, 10.0 µg/mL).[5]
-
Add 200 µL of acetonitrile to the plasma sample.[5]
-
Vortex the mixture for 15 minutes to ensure thorough mixing and protein precipitation.[5]
-
Centrifuge the tubes at 3700 rpm for 15 minutes to pellet the precipitated proteins.[5]
-
Carefully transfer 100 µL of the supernatant to a clean tube.[5]
-
Add 50 µL of the mobile phase (e.g., acetonitrile/0.2% formic acid in water = 70:30, v/v).[5]
-
Vortex the final solution.
-
Inject an aliquot (e.g., 2 µL) of the resulting solution into the LC-MS/MS system for analysis.[5]
Liquid-Liquid Extraction (LLE)
LLE is a classic extraction technique that separates analytes based on their differential solubility in two immiscible liquid phases. It generally provides cleaner extracts than PPT.
Materials:
-
Human plasma samples
-
tert-Butyl methyl ether (TBME, HPLC grade)[6]
-
¹³C₆-labeled paclitaxel internal standard (IS) solution
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Protocol:
-
Pipette 200 µL of human plasma sample into a microcentrifuge tube.[6]
-
Add 20 µL of the internal standard solution (¹³C₆-paclitaxel).[6]
-
Add 1.3 mL of cold TBME to the tube.[6]
-
Vortex-mix the tube for approximately 2 minutes.[6]
-
Centrifuge the tube at 10,000 × g for 10 minutes.[6]
-
Transfer 1 mL of the upper organic supernatant to a clean tube.[6]
-
Evaporate the supernatant to dryness under a stream of nitrogen gas at 35°C.[6]
-
Reconstitute the dried residue with 200 µL of a reconstitution solvent (e.g., methanol (B129727)–water containing 20mM sodium chloride (80:20, v/v)).[6]
-
Vortex-mix for 30 seconds.
-
Inject an aliquot into the analytical instrument.
Solid-Phase Extraction (SPE)
SPE provides the cleanest samples by utilizing a solid sorbent to selectively retain the analyte of interest while interfering substances are washed away.
Materials:
-
Human plasma samples
-
Internal standard solution
-
SOLA™ SPE cartridges or plates[3]
-
Methanol (HPLC grade)
-
Ammonium (B1175870) acetate (B1210297) solution (0.2 mM and 10 mM)[7]
-
SPE vacuum manifold or positive pressure processor
Protocol (using a generic polymeric SPE cartridge):
-
Conditioning: Condition the SPE cartridge by passing 400 µL of methanol followed by 400 µL of 10 mM ammonium acetate solution.[7]
-
Sample Pre-treatment: To 50 µL of plasma sample, add 50 µL of the internal standard solution. Briefly mix for 2 minutes and then add 100 µL of 0.2 mM ammonium acetate solution.[7]
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge.[7]
-
Washing: Wash the cartridge with 400 µL of 10 mM ammonium acetate solution, followed by 400 µL of a methanol/10 mM ammonium acetate solution (20:80).[7]
-
Elution: Elute the paclitaxel and internal standard from the cartridge with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for analysis.
Visualizations
References
- 1. A new high-performance liquid chromatography-tandem mass spectrometry method for the determination of paclitaxel and 6α-hydroxy-paclitaxel in human plasma: Development, validation and application in a clinical pharmacokinetic study | PLOS One [journals.plos.org]
- 2. ijcrr.com [ijcrr.com]
- 3. lcms.cz [lcms.cz]
- 4. High-performance liquid chromatography tandem mass spectrometry procedure with automated solid phase extraction sample preparation for the quantitative determination of paclitaxel (Taxol) in human plasma [pubmed.ncbi.nlm.nih.gov]
- 5. Bioequivalence of paclitaxel protein-bound particles in patients with breast cancer: determining total and unbound paclitaxel in plasma by rapid equilibrium dialysis and liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
Application Note: Quantification of Paclitaxel and its Metabolites in Human Plasma using LC-MS/MS with Internal Standards
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the simultaneous quantification of paclitaxel (B517696) and its two major metabolites, 6α-hydroxypaclitaxel and p-3'-hydroxypaclitaxel, in human plasma. The method utilizes a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach with an internal standard for accurate and precise measurement. This protocol is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and metabolic studies of paclitaxel.
Introduction
Paclitaxel is a potent anti-neoplastic agent widely used in the treatment of various cancers, including ovarian, breast, and non-small cell lung cancer.[1] The drug undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzymes CYP2C8 and CYP3A4.[2][3][4][5] The major metabolites formed are 6α-hydroxypaclitaxel and p-3'-hydroxypaclitaxel, which are pharmacologically less active than the parent drug.[2][6] Monitoring the plasma concentrations of paclitaxel and its metabolites is crucial for understanding its pharmacokinetics, metabolism, and potential drug-drug interactions, as well as for optimizing therapeutic regimens. This document outlines a validated LC-MS/MS method for the reliable quantification of paclitaxel and its key metabolites.
Metabolic Pathway of Paclitaxel
Paclitaxel is primarily metabolized in the liver. The cytochrome P450 enzyme CYP2C8 is responsible for the formation of the main metabolite, 6α-hydroxypaclitaxel, while CYP3A4 mediates the formation of p-3'-hydroxypaclitaxel.[3][5] Both of these metabolites can be further metabolized to dihydroxypaclitaxel.[3]
Experimental Protocol
This protocol describes the materials, sample preparation, LC-MS/MS conditions, and data analysis for the quantification of paclitaxel, 6α-hydroxypaclitaxel, and p-3'-hydroxypaclitaxel in human plasma.
Materials and Reagents
-
Paclitaxel, 6α-hydroxypaclitaxel, and p-3'-hydroxypaclitaxel reference standards
-
Internal Standard (IS): ¹³C₆-Paclitaxel or Docetaxel
-
HPLC-grade methanol (B129727), acetonitrile, and water
-
Formic acid
-
Human plasma (blank)
-
Solid Phase Extraction (SPE) cartridges or liquid-liquid extraction solvents (e.g., methyl tert-butyl ether)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator)
Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve paclitaxel, 6α-hydroxypaclitaxel, p-3'-hydroxypaclitaxel, and the internal standard in methanol to prepare individual stock solutions.
-
Working Solutions: Prepare serial dilutions of the stock solutions with methanol to create working solutions for calibration standards and quality control (QC) samples.
Sample Preparation
A choice of either Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can be employed for sample cleanup and analyte enrichment.
A. Solid Phase Extraction (SPE) Protocol [7][8]
-
Condition an SPE cartridge with methanol followed by water.
-
To 200 µL of plasma, add 20 µL of the internal standard working solution and vortex.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the analytes with methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
B. Liquid-Liquid Extraction (LLE) Protocol [9][10][11]
-
To 200 µL of plasma, add 20 µL of the internal standard working solution and vortex.
-
Add 1 mL of methyl tert-butyl ether, vortex for 1 minute, and centrifuge.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Experimental Workflow
LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Standard HPLC or UPLC system |
| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm)[7][8] |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile[12] |
| Flow Rate | 0.2 - 0.4 mL/min[10][13] |
| Gradient | Optimized to separate paclitaxel, its metabolites, and the internal standard. A typical gradient starts with a low percentage of mobile phase B, which is then increased. |
| Injection Volume | 5 - 20 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive[8][13] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 1: Typical LC-MS/MS parameters.
MRM Transitions
The following table lists example MRM transitions for the analytes and a common internal standard. These should be optimized for the specific instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Paclitaxel | 854.4 | 286.2 |
| 6α-hydroxypaclitaxel | 870.4 | 286.2 |
| p-3'-hydroxypaclitaxel | 870.4 | 509.2 |
| ¹³C₆-Paclitaxel (IS) | 860.4 | 509.2 |
| Docetaxel (IS) | 808.4 | 527.3 |
Table 2: Example MRM transitions for paclitaxel, its metabolites, and internal standards. [8][14]
Data Presentation
Calibration Curve and Linearity
Calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.
| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) |
| Paclitaxel | 0.5 - 1000[7][8] | > 0.99 |
| 6α-hydroxypaclitaxel | 0.25 - 500[7][8] | > 0.99 |
| p-3'-hydroxypaclitaxel | 0.25 - 500[7][8] | > 0.99 |
Table 3: Typical calibration curve parameters.
Accuracy and Precision
The accuracy and precision of the method are evaluated by analyzing QC samples at low, medium, and high concentrations in multiple replicates.
| Analyte | Concentration (ng/mL) | Accuracy (% Bias) | Precision (% RSD) |
| Paclitaxel | Low, Medium, High | Within ±15% | < 15% |
| 6α-hydroxypaclitaxel | Low, Medium, High | Within ±15% | < 15% |
| p-3'-hydroxypaclitaxel | Low, Medium, High | Within ±15% | < 15% |
Table 4: Acceptance criteria for accuracy and precision.
Limits of Detection and Quantification
| Analyte | LLOQ (ng/mL) | LOD (ng/mL) |
| Paclitaxel | 0.5[13] | 0.1[9] |
| 6α-hydroxypaclitaxel | 0.5[13] | 0.1 |
| p-3'-hydroxypaclitaxel | 0.5[13] | 0.1 |
Table 5: Typical lower limits of quantification and detection.
Conclusion
This application note details a sensitive and specific LC-MS/MS method for the simultaneous quantification of paclitaxel and its major metabolites in human plasma. The protocol, including sample preparation, chromatographic separation, and mass spectrometric detection, provides a reliable tool for pharmacokinetic and metabolic studies in drug development and clinical research. The use of an internal standard ensures high accuracy and precision, making this method suitable for regulated bioanalysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Pharmacokinetics of paclitaxel and three major metabolites in patients with advanced breast carcinoma refractory to anthracycline therapy treated with a 3-hour paclitaxel infusion: a European Cancer Centre (ECC) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS and Its Application in a Pharmacokinetic and Tumor Distribution Study in Xenograft Nude Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS and Its Application in a Pharmacokinetic and Tumor Distribution Study in Xenograft Nude Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC-MS/MS quantitative analysis of paclitaxel and its major metabolites in serum, plasma and tissue from women with ovarian cancer after intraperitoneal chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. A new high-performance liquid chromatography-tandem mass spectrometry method for the determination of paclitaxel and 6α-hydroxy-paclitaxel in human plasma: Development, validation and application in a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitation of paclitaxel and its two major metabolites using a liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measurement of paclitaxel in biological matrices: high-throughput liquid chromatographic-tandem mass spectrometric quantification of paclitaxel and metabolites in human and dog plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Solid-Phase Extraction Method for Paclitaxel from Serum: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and protocol for the solid-phase extraction (SPE) of paclitaxel (B517696) from human serum. The methodologies outlined are crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioanalytical method development.
Introduction
Paclitaxel is a potent anti-mitotic agent widely used in chemotherapy for various cancers, including ovarian, breast, and lung cancer.[1] Accurate quantification of paclitaxel in biological matrices like serum is essential for understanding its pharmacology and ensuring patient safety and efficacy. Solid-phase extraction is a widely adopted sample preparation technique that offers high recovery and clean extracts, making it ideal for sensitive analytical methods such as high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3]
This application note details a robust SPE protocol for the extraction of paclitaxel from human serum, followed by analysis using LC-MS/MS. The method is reproducible and provides excellent recovery levels.[1]
Experimental Protocols
This section outlines a typical SPE protocol for the extraction of paclitaxel from serum. The protocol is a synthesis of methodologies reported in the literature and can be adapted based on the specific analytical requirements and available instrumentation.
Materials and Reagents
-
SPE Cartridges: Reversed-phase SPE cartridges (e.g., C18, SOLA™) are commonly used.[1][4]
-
Reagents:
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid
-
Internal Standard (IS): Docetaxel (B913) is a common internal standard for paclitaxel analysis.[1]
-
Sample Preparation
-
Thaw frozen serum samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To a 200 µL aliquot of serum, add 10 µL of the internal standard working solution (e.g., docetaxel in acetonitrile).[1]
-
For calibration standards and quality control (QC) samples, add 10 µL of the respective paclitaxel spiking solution. For blank samples, add 10 µL of acetonitrile.[1]
-
Vortex all samples for 30 seconds.
-
Centrifuge the samples at 5000 rpm for 5 minutes.[1]
Solid-Phase Extraction Procedure
The following steps are performed using a vacuum manifold.
-
Conditioning:
-
Loading:
-
Load the pre-treated serum sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate.
-
-
Washing:
-
Elution:
-
Elute paclitaxel and the internal standard with 400 µL of acetonitrile.[4]
-
Collect the eluate in a clean collection tube.
-
Post-Extraction
-
Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100-200 µL of the mobile phase used for the analytical method (e.g., a mixture of acetonitrile and water with 0.1% formic acid).[5]
-
Vortex the reconstituted sample for 2 minutes to ensure complete dissolution.[4]
-
Transfer the sample to an autosampler vial for analysis.
Data Presentation
The performance of the SPE method is evaluated through various validation parameters. The following tables summarize typical quantitative data obtained from validated methods for paclitaxel extraction from serum or plasma.
Table 1: Method Validation Parameters for Paclitaxel Quantification
| Parameter | Result | Reference |
| Linearity Range | 0.1 - 10 ng/mL | [1] |
| 0.5 - 1000 ng/mL | [4] | |
| 10 - 100 ng/mL | ||
| Correlation Coefficient (r²) | > 0.99 | [1][6] |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | [1] |
| 1.2 nM | [7] | |
| 0.05 µg/mL | [3] | |
| Recovery | 76% - 116% | [1][7][8] |
| Precision (%CV) | ≤ 6.6% | [1] |
| < 11.3% | [5] | |
| Accuracy | 94.3% - 110.4% | [5] |
Table 2: Summary of Different SPE and Analytical Conditions for Paclitaxel
| SPE Cartridge | Analytical Method | LLOQ | Recovery | Reference |
| SOLA™ | LC-MS/MS | 0.1 ng/mL | 116% | [1] |
| C18 | HPLC-UV | 1.2 nM | 76% - 104% | [7] |
| CN 96-well plate | HPLC-MS/MS | 0.5 ng/mL | Within acceptable limits | [4] |
| Not specified | HPLC | 0.05 µg/mL | >90% | [3] |
Visualization
Experimental Workflow
Caption: Workflow for Solid-Phase Extraction of Paclitaxel from Serum.
Conclusion
The solid-phase extraction method detailed in this application note is a reliable and efficient technique for the isolation of paclitaxel from human serum. The protocol, when coupled with a sensitive analytical method like LC-MS/MS, allows for accurate and precise quantification of the drug. The provided data and workflow serve as a comprehensive guide for researchers and scientists in the field of pharmaceutical analysis and drug development.
References
- 1. lcms.cz [lcms.cz]
- 2. ijprajournal.com [ijprajournal.com]
- 3. researchgate.net [researchgate.net]
- 4. The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS and Its Application in a Pharmacokinetic and Tumor Distribution Study in Xenograft Nude Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitation of paclitaxel, and its 6-alpha-OH and 3-para-OH metabolites in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. High sensitivity assays for docetaxel and paclitaxel in plasma using solid-phase extraction and high-performance liquid chromatography with UV detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Liquid-Liquid Extraction of Paclitaxel and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paclitaxel (B517696), a potent anti-cancer agent originally isolated from the bark of the Pacific yew tree (Taxus brevifolia), is widely used in the treatment of various cancers, including ovarian, breast, and non-small cell lung cancer.[1][2] The analysis of paclitaxel and its metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. Liquid-liquid extraction (LLE) is a fundamental and widely employed technique for the efficient recovery and purification of paclitaxel and its metabolites from complex sample matrices such as plasma, serum, tissue homogenates, and plant cell cultures.[3][4][5][6] This document provides detailed application notes and protocols for the liquid-liquid extraction of paclitaxel and its primary metabolites.
Paclitaxel Metabolism
Paclitaxel is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system.[7] The two major isoenzymes involved are CYP2C8 and CYP3A4.[7][8] CYP2C8 is responsible for the formation of the main metabolite, 6α-hydroxypaclitaxel, while CYP3A4 leads to the formation of two minor metabolites, 3'-p-hydroxypaclitaxel (B27951) and 6α,3'-p-dihydroxypaclitaxel.[7][8][9] These hydroxylated metabolites are pharmacologically less active than the parent drug.[7]
Caption: Metabolic pathway of paclitaxel.
Principles of Liquid-Liquid Extraction for Paclitaxel
Liquid-liquid extraction is a separation technique based on the differential partitioning of a solute between two immiscible liquid phases, typically an aqueous phase and an organic solvent. Due to its lipophilic nature, paclitaxel has a much higher affinity for various organic solvents than for aqueous media, enabling its efficient extraction from biological fluids and cell culture broths.[3] The choice of organic solvent is critical and influences the partition coefficient (a measure of the differential solubility) and the selectivity of the extraction.[3][4][6][10]
Experimental Data
Solvent Evaluation for Paclitaxel Extraction
The selection of an appropriate organic solvent is paramount for achieving high recovery and purity of paclitaxel. The following table summarizes the performance of various solvents in the liquid-liquid extraction of paclitaxel from plant cell culture broth.
| Organic Solvent | Partition Coefficient (Paclitaxel) | Single-Stage Fractional Recovery (%) | Selectivity (Paclitaxel over Cephalomannine) |
| Ethyl Acetate (B1210297) | 28 | ~97 | < 1 |
| Dichloromethane | 25 | ~97 | < 1 |
| Toluene | 16.9 | 94 | Not Reported |
| n-Hexane | 1.9 | 65 | 1.7 |
| 80:20 n-Hexane:Hexafluorobenzene | 2.4 ± 1.2 | 70 | 4.5 ± 2.5 |
| 95:5 n-Hexane:Tributylphosphate | 23.7 ± 2.7 | 95 | 1.0 ± 0.6 |
| 75:25 n-Hexane:Trioctylamine | 8.6 ± 2.3 | 82 | 0.6 ± 0.3 |
Data sourced from studies on paclitaxel extraction from plant cell culture broth.[3][10]
Influence of pH on Paclitaxel Extraction
The pH of the aqueous phase can influence the extraction efficiency, particularly for certain solvents. Paclitaxel is most stable in the pH range of 4.0 to 8.0.[3]
| Solvent | pH | Partition Coefficient (Paclitaxel) | Selectivity (Paclitaxel over Cephalomannine) |
| n-Hexane | 4.0 | ~4 | ~4.5 |
| 6.0-7.0 | ~2 | ~1.7 | |
| 8.0 | ~4 | ~2.5 | |
| Dichloromethane | 4.0-8.0 | ~20 | ~0.8 |
| Ethyl Acetate | 4.0 | ~16 | ~0.7 |
| 6.0-8.0 | >30 | ~0.9 |
Data illustrates the effect of aqueous phase pH on extraction performance.[3]
Experimental Protocols
The following protocols are generalized procedures for the liquid-liquid extraction of paclitaxel and its metabolites from biological samples. Optimization may be required for specific sample types and analytical methods.
Protocol 1: Extraction of Paclitaxel from Human Plasma
This protocol is suitable for the analysis of paclitaxel and its major metabolites (6α-hydroxypaclitaxel and p-3'-hydroxypaclitaxel) in human plasma, often followed by LC-MS/MS analysis.[11]
Materials:
-
Human plasma samples
-
Internal standard solution (e.g., Docetaxel)
-
Diethyl ether (or other suitable organic solvent)
-
Sodium acetate buffer (pH 5.0)
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solution (e.g., mobile phase for LC-MS/MS)
Procedure:
-
To 250 µL of plasma in a centrifuge tube, add 25 µL of the internal standard solution.
-
Add 50 µL of sodium acetate buffer (pH 5.0) and vortex briefly.
-
Add 6 mL of diethyl ether as the extraction solvent.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 5000 rpm for 10 minutes to separate the aqueous and organic layers.[12]
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in a suitable volume of reconstitution solution (e.g., 100 µL of mobile phase).
-
Vortex to dissolve the residue.
-
The sample is now ready for analysis by LC-MS/MS.
Protocol 2: Extraction of Paclitaxel from Plant Cell Culture
This protocol is designed for the recovery of paclitaxel from a plant cell culture medium.
Materials:
-
Plant cell culture broth containing paclitaxel
-
Selected organic solvent (e.g., ethyl acetate, dichloromethane, or a mixture like 80:20 n-hexane:hexafluorobenzene for improved selectivity)
-
Separatory funnel
-
Rotary evaporator or other solvent evaporation system
-
Methanol (B129727) for reconstitution
Procedure:
-
Combine the plant cell culture broth and the chosen organic solvent in a separatory funnel, typically in a 1:1 volume ratio.[10]
-
Shake the funnel vigorously for several minutes to ensure thorough mixing and partitioning of paclitaxel into the organic phase.
-
Allow the phases to separate. The denser layer (often the organic phase with solvents like dichloromethane) will be at the bottom.
-
Drain the organic phase into a collection flask.
-
For higher recovery, the aqueous phase can be re-extracted with a fresh portion of the organic solvent.
-
Combine the organic extracts.
-
Evaporate the organic solvent using a rotary evaporator to obtain the crude paclitaxel extract.
-
The crude product can be redissolved in a solvent like methanol for further purification, typically by high-performance liquid chromatography (HPLC).[3][10]
Experimental Workflow
Caption: General workflow for liquid-liquid extraction of paclitaxel.
Conclusion
Liquid-liquid extraction remains a robust and versatile method for the isolation and purification of paclitaxel and its metabolites from a variety of complex matrices. The choice of solvent, pH, and the potential use of extractants are key parameters that can be optimized to achieve high recovery and selectivity. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists to develop and implement effective extraction strategies for their specific analytical needs in the field of paclitaxel research and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS and Its Application in a Pharmacokinetic and Tumor Distribution Study in Xenograft Nude Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liquid-Liquid Extraction for Recovery of Paclitaxel from Plant Cell Culture: Solvent Evaluation and Use of Extractants for Partitioning and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liquid-liquid extraction for recovery of paclitaxel from plant cell culture: solvent evaluation and use of extractants for partitioning and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bio-conferences.org [bio-conferences.org]
- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 7. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. go.drugbank.com [go.drugbank.com]
- 10. researchgate.net [researchgate.net]
- 11. Quantitation of paclitaxel and its two major metabolites using a liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.library.ualberta.ca [journals.library.ualberta.ca]
Application Note: High-Throughput Quantification of Paclitaxel in Tissue Using LC-MS/MS
Introduction
Paclitaxel (B517696) is a potent anti-neoplastic agent widely used in the treatment of various cancers, including ovarian, breast, and non-small-cell lung cancers.[1][2] Its mechanism of action involves the stabilization of microtubules, leading to the disruption of normal cell division.[1] Understanding the distribution of paclitaxel in different tissues is crucial for optimizing therapeutic efficacy and minimizing off-target toxicity. This application note details a robust and sensitive bioanalytical method for the quantification of paclitaxel in tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol provides a comprehensive workflow from tissue homogenization and extraction to final analysis, suitable for researchers, scientists, and professionals in drug development.
Experimental Protocols
Materials and Reagents
-
Paclitaxel analytical standard
-
Docetaxel (Internal Standard, IS)
-
HPLC-grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid and acetic acid
-
Methyl tert-butyl ether (MTBE)
-
Deionized water
-
Control tissue matrix (e.g., liver, tumor) from untreated animals
Equipment
-
High-performance liquid chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical balance
-
Tissue homogenizer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Autosampler vials
Standard Solution Preparation
Stock solutions of paclitaxel and the internal standard (docetaxel) are prepared in methanol at a concentration of 1 mg/mL. Working standard solutions are then prepared by serial dilution of the stock solutions with methanol to achieve a range of concentrations for the calibration curve.[1]
Sample Preparation: Tissue Homogenization and Extraction
-
Tissue Homogenization: Accurately weigh approximately 0.1 g of tissue and place it in a 2 mL centrifuge tube. Add a 3-fold weight of a homogenization solution (e.g., a 1:1 mixture of normal saline and acetonitrile) to the tissue. Homogenize the tissue sample until a uniform consistency is achieved. For some applications, tissue can be homogenized in normal saline.[3][4]
-
Internal Standard Spiking: To 100 µL of the tissue homogenate, add a specific volume of the internal standard working solution.
-
Extraction:
-
Liquid-Liquid Extraction (LLE): A commonly used method involves adding an organic solvent to the homogenized tissue sample. For instance, add 2 mL of methyl tert-butyl ether (MTBE) to the sample, vortex for 3 minutes, and then centrifuge at 3000 x g for 10 minutes.[1] Transfer the upper organic layer to a clean tube. Another option is to use diethyl ether for extraction.[3][4]
-
Solid-Phase Extraction (SPE): Alternatively, SPE can be employed for sample cleanup. Condition an appropriate SPE cartridge with methanol followed by water. Load the sample, wash with a weak solvent to remove interferences, and then elute the analyte with a strong solvent.[5][6]
-
Protein Precipitation: For a simpler, high-throughput approach, protein precipitation can be used. Add 300 µL of acetonitrile containing the internal standard to 100 µL of tissue homogenate, vortex, and centrifuge to pellet the precipitated proteins.[7]
-
-
Evaporation and Reconstitution: Evaporate the collected organic layer or eluate to dryness under a stream of nitrogen at approximately 40°C. Reconstitute the dried residue in a specific volume (e.g., 100-200 µL) of the mobile phase.[8] Vortex the sample to ensure complete dissolution.
-
Final Sample Preparation: Centrifuge the reconstituted sample to remove any particulate matter before transferring the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm) is typically used for separation.[5][6]
-
Mobile Phase: A common mobile phase consists of a mixture of acetonitrile and water, often with a small percentage of an acid like acetic acid or formic acid to improve peak shape and ionization efficiency.[9] A gradient or isocratic elution can be employed.
-
Flow Rate: A typical flow rate is between 0.2 and 1.0 mL/min.[1][8]
-
Injection Volume: Inject 5-50 µL of the prepared sample onto the column.[8][9]
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+) is generally used for the analysis of paclitaxel.[1]
-
Detection Mode: The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
MRM Transitions: The specific precursor-to-product ion transitions for paclitaxel and the internal standard (docetaxel) should be optimized. Common transitions for paclitaxel are m/z 854.4 → 286.2 and m/z 876.3 → 307.9.[1][10] For docetaxel, a common transition is m/z 830.3 → 549.1.[1]
-
Data Presentation
The following table summarizes typical quantitative data for the bioanalytical method of paclitaxel in biological matrices.
| Parameter | Value | Matrix | Reference |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1.0 ng/mL | Plasma/Serum | [2][8][9] |
| 0.25 - 0.5 ng/mL | Plasma/Tumor | [5][6][10] | |
| 0.2 ng/mL | Rat Plasma | [1] | |
| Upper Limit of Quantification (ULOQ) | 10 - 1000 ng/mL | Plasma/Serum | [2][9] |
| 500 - 1000 ng/mL | Plasma/Tumor | [5][6][10] | |
| Linearity (r²) | > 0.99 | Various | [2] |
| Extraction Recovery | 62.1% - 87.4% | Tissue/Plasma | [3][4] |
| 89.4% - 95.2% | Plasma/Tumor | [6] | |
| > 90% | Rat Plasma | [1] | |
| Precision (%RSD) | < 15% | Various | [1][5][6] |
| Accuracy (%Bias) | Within ± 15% | Various | [1][5][6] |
Visualizations
Caption: Workflow for Paclitaxel Quantification in Tissue.
Caption: Common Extraction Methods for Paclitaxel from Tissue.
References
- 1. academic.oup.com [academic.oup.com]
- 2. lcms.cz [lcms.cz]
- 3. A Rapid and Sensitive HPLC Method for Quantitation of Paclitaxel in Biological Samples using Liquid-Liquid Extraction and UV Detection: Application to Pharmacokinetics and Tissues Distribution Study of Paclitaxel Loaded Targeted Polymeric Micelles in Tumor Bearing Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 5. The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS and Its Application in a Pharmacokinetic and Tumor Distribution Study in Xenograft Nude Mouse [mdpi.com]
- 6. The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS and Its Application in a Pharmacokinetic and Tumor Distribution Study in Xenograft Nude Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation and characterization of paclitaxel palmitate albumin nanoparticles with high loading efficacy: an in vitro and in vivo anti-tumor study in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of paclitaxel in biological matrices: high-throughput liquid chromatographic-tandem mass spectrometric quantification of paclitaxel and metabolites in human and dog plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of 3'-p-Hydroxy paclitaxel-d5 in Drug-Drug Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paclitaxel (B517696) is a cornerstone of chemotherapy regimens for a variety of cancers, including ovarian, breast, and non-small cell lung cancer.[1][2] Its clinical efficacy can be significantly influenced by drug-drug interactions (DDIs), primarily occurring at the level of metabolic enzymes. Paclitaxel is extensively metabolized in the liver by cytochrome P450 (CYP) enzymes, with two major pathways: hydroxylation at the 6α position to form 6α-hydroxypaclitaxel, catalyzed by CYP2C8, and hydroxylation at the 3'-p position of the C-13 side chain to produce 3'-p-hydroxypaclitaxel (B27951), mediated by CYP3A4.[1][3][4] These metabolites are significantly less active than the parent drug.[2][4] Therefore, inhibition or induction of CYP2C8 or CYP3A4 by co-administered drugs can alter paclitaxel's plasma concentrations, potentially leading to increased toxicity or reduced therapeutic effect.[5]
This document provides detailed application notes and protocols for utilizing 3'-p-Hydroxy paclitaxel-d5 (B16692) in in vitro DDI studies to assess the potential of new chemical entities (NCEs) to interfere with the CYP3A4-mediated metabolism of paclitaxel. The use of a deuterated internal standard like 3'-p-Hydroxy paclitaxel-d5 is critical for achieving accurate and precise quantification of the 3'-p-hydroxypaclitaxel metabolite in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]
Principle of the Assay
The core of this application is an in vitro drug metabolism study using human liver microsomes (HLMs), which are rich in CYP enzymes. Paclitaxel is incubated with HLMs in the presence and absence of a test compound. The formation of 3'-p-hydroxypaclitaxel is measured by LC-MS/MS. A reduction in the formation of this metabolite in the presence of the test compound indicates inhibition of CYP3A4. This compound is used as an internal standard to correct for variability in sample preparation and instrument response, ensuring high-quality quantitative data.
Materials and Reagents
-
Paclitaxel
-
3'-p-Hydroxy paclitaxel
-
This compound
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Test compound (NCE)
-
Positive control inhibitor (e.g., Ketoconazole (B1673606), a known CYP3A4 inhibitor)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes
-
96-well plates
Experimental Protocols
In Vitro CYP3A4 Inhibition Assay using Human Liver Microsomes
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound on the CYP3A4-mediated metabolism of paclitaxel.
a. Preparation of Solutions:
-
Paclitaxel Stock Solution: Prepare a 10 mM stock solution of paclitaxel in a suitable organic solvent (e.g., acetonitrile or DMSO).
-
Test Compound Stock Solution: Prepare a 10 mM stock solution of the test compound in a suitable organic solvent.
-
Positive Control Stock Solution: Prepare a 10 mM stock solution of ketoconazole in a suitable organic solvent.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a concentration of 100 ng/mL in 50% acetonitrile/water.
-
HLM Suspension: Thaw pooled human liver microsomes on ice and dilute to a final protein concentration of 1 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).
-
NADPH Regenerating System: Prepare according to the manufacturer's instructions.
b. Incubation Procedure:
-
Prepare serial dilutions of the test compound and the positive control (ketoconazole) in 0.1 M potassium phosphate buffer.
-
In a 96-well plate, add the following to each well:
-
Human liver microsomes (final concentration 0.5 mg/mL)
-
Paclitaxel (final concentration 10 µM)[3]
-
Test compound or positive control at various concentrations.
-
0.1 M potassium phosphate buffer (pH 7.4) to make up the pre-incubation volume.
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for 30 minutes. The incubation time may be optimized to ensure linear metabolite formation.
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard (this compound).
-
Centrifuge the plate at 4000 rpm for 10 minutes to precipitate the proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
This protocol provides a general method for the quantification of 3'-p-hydroxypaclitaxel. The specific parameters should be optimized for the instrument being used.
a. Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable.[7][8]
-
Mobile Phase A: 0.1% formic acid in water.[9]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[9]
-
Gradient: A linear gradient from a low to high percentage of mobile phase B over several minutes. For example, 10% to 90% B over 5 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
b. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[9]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
3'-p-hydroxypaclitaxel: The precursor ion will be [M+H]+. The specific product ion will need to be determined by direct infusion of a standard solution.
-
This compound: The precursor ion will be [M+H]+, which will be 5 Da higher than the non-deuterated analyte. The product ion will likely also have a 5 Da shift if the deuterium (B1214612) atoms are on a stable part of the molecule that is retained in the fragment.
-
-
Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for each analyte.
Data Analysis and Presentation
-
Calibration Curve: Prepare a calibration curve by spiking known concentrations of 3'-p-hydroxypaclitaxel into the microsomal matrix and processing the samples as described above. Plot the peak area ratio of the analyte to the internal standard against the concentration.
-
IC50 Determination: Calculate the rate of 3'-p-hydroxypaclitaxel formation at each concentration of the test compound. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Quantitative Data Summary
The following tables summarize key quantitative data related to paclitaxel metabolism and inhibition, compiled from various in vitro studies.
Table 1: Kinetic Parameters of Paclitaxel Metabolism in Human Liver Microsomes
| Parameter | Value | Enzyme | Reference |
| Paclitaxel Metabolism to 3'-p-hydroxypaclitaxel | |||
| Km | Varies | CYP3A4 | [4] |
| Vmax | Varies | CYP3A4 | [4] |
| Paclitaxel Metabolism to 6α-hydroxypaclitaxel | |||
| Km | Varies | CYP2C8 | [4] |
| Vmax | Varies | CYP2C8 | [4] |
Note: Km and Vmax values for paclitaxel metabolism can exhibit significant inter-individual variability.[10]
Table 2: Inhibition Constants (Ki) and IC50 Values for Inhibitors of Paclitaxel Metabolism
| Inhibitor | Inhibited Metabolite | Inhibition Type | Ki (µM) | IC50 (µM) | Reference |
| Ketoconazole | 6α-hydroxypaclitaxel | Noncompetitive | 11.8 | - | [10][11] |
| Quercetin | 6α-hydroxypaclitaxel | Competitive | 10.1 | - | [10][11] |
| Doxorubicin | 6α-hydroxypaclitaxel | Competitive | 64.8 | - | [10][11] |
| Ketoconazole | 3'-p-hydroxypaclitaxel | - | - | 0.031 | [12] |
Visualizations
Paclitaxel Metabolic Pathway
Caption: Paclitaxel is metabolized by CYP2C8 and CYP3A4 to less active metabolites.
Experimental Workflow for CYP3A4 Inhibition Assay
Caption: Workflow for assessing CYP3A4 inhibition using human liver microsomes.
Conclusion
The protocols and information provided herein offer a robust framework for conducting in vitro DDI studies to evaluate the inhibitory potential of NCEs on the CYP3A4-mediated metabolism of paclitaxel. The use of this compound as an internal standard is paramount for generating reliable and accurate quantitative data. By following these guidelines, researchers can effectively assess the risk of clinically significant drug-drug interactions with paclitaxel, contributing to the safer and more effective use of this important anticancer agent.
References
- 1. escholarship.org [escholarship.org]
- 2. Antisense strategies for redirection of drug metabolism: using Paclitaxel as a model | Gene Tools, LLC [gene-tools.com]
- 3. Human liver microsomal metabolism of paclitaxel and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Paclitaxel metabolism in rat and human liver microsomes is inhibited by phenolic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS and Its Application in a Pharmacokinetic and Tumor Distribution Study in Xenograft Nude Mouse [mdpi.com]
- 8. The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS and Its Application in a Pharmacokinetic and Tumor Distribution Study in Xenograft Nude Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitation of paclitaxel, and its 6-alpha-OH and 3-para-OH metabolites in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug interactions of paclitaxel metabolism in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Expression of paclitaxel-inactivating CYP3A activity in human colorectal cancer: implications for drug therapy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Paclitaxel Metabolite Detection
Welcome to the technical support center for the sensitive detection of paclitaxel (B517696) and its metabolites. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of paclitaxel and which enzymes are responsible for their formation?
Paclitaxel is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system. The two main metabolites are:
-
6α-hydroxypaclitaxel (6α-OHP) : Formed by the action of the CYP2C8 isozyme.[1][2]
-
p-3'-hydroxypaclitaxel (3'-OHP) : Formed by the action of the CYP3A4 isozyme.[1][2]
These metabolites are pharmacologically less active than the parent drug, paclitaxel.[3] The primary route of elimination for paclitaxel and its metabolites is through hepatic metabolism and biliary excretion, with less than 10% being excreted unchanged in the urine.[3]
Q2: Which analytical technique is most suitable for the sensitive detection of paclitaxel and its metabolites?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and highly sensitive method for the quantification of paclitaxel and its metabolites in biological matrices such as plasma, serum, and tissue.[1][2][4] This technique offers superior specificity and sensitivity compared to other methods like HPLC with UV detection.[5] The use of selected reaction monitoring (SRM) in tandem mass spectrometry provides highly selective identification and sensitive quantitation.[4]
Q3: What are the typical lower limits of quantification (LLOQ) for paclitaxel and its metabolites using LC-MS/MS?
The LLOQ can vary depending on the specific method, instrumentation, and matrix. However, recent studies have reported LLOQs in the sub-ng/mL range. For example:
-
Paclitaxel : 0.5 ng/mL in mouse plasma and tumor tissue.[2][6]
-
6α-hydroxypaclitaxel (6α-OHP) : 0.25 ng/mL in mouse plasma and tumor tissue.[2][6]
-
p-3'-hydroxypaclitaxel (3'-OHP) : 0.25 ng/mL in mouse plasma and tumor tissue.[2][6]
-
Another study reported detection limits of 0.03-0.15 ng/mL for serum and 0.07-0.62 ng/g for tissue.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of paclitaxel and its metabolites.
Issue 1: Poor Peak Shape or Tailing in Chromatography
| Potential Cause | Recommended Solution |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the ionization state of paclitaxel and its metabolites, influencing peak shape. A common mobile phase consists of a mixture of acetonitrile (B52724) and a buffer like 0.02 M potassium dihydrogen phosphate, with the pH adjusted to around 4.5.[7] |
| Column Contamination | Inadequate sample cleanup can lead to the accumulation of matrix components on the column, causing peak tailing. Ensure proper sample preparation, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances.[8][9] |
| Column Overload | Injecting a sample with a concentration that is too high can lead to peak fronting or tailing. Dilute the sample to fall within the linear range of the assay. |
| Secondary Interactions with Column | Residual silanol (B1196071) groups on the silica-based column can interact with the analytes. Using a column with end-capping or a different stationary phase may resolve this issue. |
Issue 2: Low Signal Intensity or Poor Sensitivity
| Potential Cause | Recommended Solution |
| Inefficient Ionization | The choice of ionization source and its settings are critical. Electrospray ionization (ESI) in positive mode is commonly used for paclitaxel and its metabolites.[1] Optimize parameters such as ion transfer voltage and probe temperature.[1] |
| Suboptimal Sample Preparation | Inefficient extraction can result in low recovery of the analytes. Compare the efficiency of different extraction methods like liquid-liquid extraction (e.g., with diethyl ether or methyl tert-butyl ether) and solid-phase extraction (SPE).[1][2][8] SPE can often provide cleaner samples and high extraction recovery.[2] |
| Matrix Effects | Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of the target analytes. To mitigate this, improve the sample cleanup procedure, adjust the chromatographic separation to move the analyte peaks away from interfering compounds, or use a deuterated internal standard.[1][2] |
| Mass Spectrometer Parameters Not Optimized | The settings for the mass spectrometer, including declustering potential, collision energy, and collision cell exit potential, should be optimized for each analyte (paclitaxel, 6α-OHP, and 3'-OHP) to ensure maximum signal intensity.[1] |
Issue 3: High Background Noise
| Potential Cause | Recommended Solution |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and reagents to minimize background noise. |
| Carryover from Previous Injections | Implement a robust needle wash protocol and inject blank samples between analytical runs to check for and eliminate carryover. A typical needle wash solution is a mixture of acetonitrile and water. |
| Inadequate Sample Cleanup | Residual matrix components can contribute to high background. Utilizing a more effective sample preparation technique, such as solid-phase extraction, can result in cleaner extracts.[10] |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is based on a method for extracting paclitaxel and its metabolites from biological samples.[2]
-
Spike : To 950 µL of the biological sample (e.g., plasma or tumor homogenate), add 50 µL of the working solution containing paclitaxel, 6α-OHP, and 3'-OHP, along with an internal standard (e.g., docetaxel).
-
Conditioning : Condition a solid-phase extraction cartridge (e.g., C18) according to the manufacturer's instructions.
-
Loading : Load the spiked sample onto the conditioned SPE cartridge.
-
Washing : Wash the cartridge with a weak solvent to remove interfering substances.
-
Elution : Elute the analytes from the cartridge using an appropriate organic solvent.
-
Evaporation and Reconstitution : Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis Parameters
The following table summarizes typical LC-MS/MS parameters for the analysis of paclitaxel and its metabolites.[1][2]
| Parameter | Value |
| LC Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% (v/v) formic acid in water |
| Mobile Phase B | 0.1% (v/v) formic acid in acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | Start with a certain percentage of mobile phase B, increase it over a few minutes, hold, and then return to the initial conditions. A typical run time is around 8 minutes.[1] |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Monitored MRM Transitions (m/z) | Paclitaxel: 854.5 > 286.06α-hydroxypaclitaxel: 870.5 > 286.0p-3'-hydroxypaclitaxel: 870.5 > 569.5 |
Visualizations
Caption: Paclitaxel Metabolism Pathway
Caption: Analytical Workflow for Paclitaxel Metabolite Detection
Caption: Troubleshooting Logic for Low Signal Intensity
References
- 1. Quantitation of paclitaxel, and its 6-alpha-OH and 3-para-OH metabolites in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS and Its Application in a Pharmacokinetic and Tumor Distribution Study in Xenograft Nude Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. LC-MS/MS quantitative analysis of paclitaxel and its major metabolites in serum, plasma and tissue from women with ovarian cancer after intraperitoneal chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolite Profiling in Anticancer Drug Development: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 9. dissertationhomework.com [dissertationhomework.com]
- 10. lcms.cz [lcms.cz]
Overcoming ion suppression in paclitaxel quantification
Welcome to the technical support center for paclitaxel (B517696) quantification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments, with a special focus on mitigating ion suppression in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem in paclitaxel quantification?
A1: Ion suppression is a type of matrix effect where components in the sample other than paclitaxel itself (e.g., salts, proteins, lipids) interfere with the ionization of paclitaxel in the mass spectrometer's ion source.[1] This leads to a decreased signal intensity, which can result in inaccurate and unreliable quantification, poor sensitivity, and reduced precision.[1]
Q2: What are the primary causes of ion suppression when analyzing paclitaxel in biological matrices?
A2: The primary causes of ion suppression in paclitaxel bioanalysis are co-eluting endogenous matrix components from biological samples like plasma or tissue homogenates.[2] Phospholipids are a major contributor to ion suppression, particularly in positive electrospray ionization mode.[3] Other substances like salts, proteins, and formulation excipients can also interfere with paclitaxel ionization.
Q3: How can I determine if ion suppression is affecting my paclitaxel analysis?
A3: A common method to assess ion suppression is the post-column infusion experiment.[4][5] In this technique, a constant flow of a paclitaxel standard solution is infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system.[4][5] A dip in the paclitaxel signal at certain retention times indicates the presence of co-eluting, suppressing components. Another approach is the post-extraction spike method, which quantitatively compares the response of paclitaxel in a clean solvent to its response when spiked into an extracted blank matrix.[5]
Q4: What is the role of an internal standard in overcoming ion suppression?
A4: An internal standard (IS) is a compound with similar physicochemical properties to paclitaxel that is added at a known concentration to all samples, calibrators, and quality controls. The ideal IS, a stable isotope-labeled version of paclitaxel (e.g., d5-paclitaxel), will co-elute with paclitaxel and experience similar ion suppression. By calculating the ratio of the paclitaxel peak area to the IS peak area, the variability caused by ion suppression can be compensated for, leading to more accurate and precise quantification. Docetaxel is also commonly used as an internal standard due to its structural similarity to paclitaxel.[6]
Troubleshooting Guides
Issue 1: Low Paclitaxel Signal Intensity and Poor Sensitivity
Possible Cause: Significant ion suppression from matrix components.
Troubleshooting Steps:
-
Improve Sample Preparation: The choice of sample preparation technique is critical for removing interfering matrix components.[7]
-
Protein Precipitation (PPT): While simple, PPT is often insufficient for removing all interfering substances, especially phospholipids.
-
Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT.[1] Methyl tert-butyl ether (MTBE) has been successfully used for paclitaxel extraction.[8]
-
Solid-Phase Extraction (SPE): SPE is generally the most effective method for removing matrix interferences and can lead to higher extraction recovery and lower ion suppression compared to PPT and LLE.[2][9]
-
-
Optimize Chromatography:
-
Gradient Elution: Employ a gradient elution program to separate paclitaxel from early-eluting salts and late-eluting phospholipids.[6][8]
-
Column Chemistry: Utilize a column with appropriate chemistry, such as a C18 or a polar-embedded column, to achieve good retention and peak shape for paclitaxel.[2][4]
-
Mobile Phase Modifiers: The addition of formic acid or ammonium (B1175870) acetate (B1210297) to the mobile phase can improve ionization efficiency.[2][10]
-
-
Dilute the Sample: Diluting the sample can reduce the concentration of interfering components, thereby lessening ion suppression. However, this may compromise the limit of detection.[11][12]
Issue 2: High Variability and Poor Reproducibility in Paclitaxel Quantification
Possible Cause: Inconsistent ion suppression across different samples.
Troubleshooting Steps:
-
Implement a Suitable Internal Standard: If not already in use, incorporate a stable isotope-labeled internal standard like d5-paclitaxel or a structurally similar analog like docetaxel.[6][13] This is the most effective way to correct for sample-to-sample variations in ion suppression.
-
Matrix-Matched Calibrators and Quality Controls: Prepare your calibration standards and quality control samples in the same biological matrix as your study samples. This ensures that the calibrators and QCs experience similar matrix effects as the unknown samples, leading to more accurate quantification.
-
Evaluate and Optimize Sample Preparation: Inconsistent sample preparation can lead to variable levels of matrix components in the final extracts. Ensure your chosen method (PPT, LLE, or SPE) is robust and reproducible. As mentioned, SPE often provides the most consistent results.[2]
Quantitative Data Summary
The following tables summarize quantitative data from validated LC-MS/MS methods for paclitaxel quantification, highlighting the impact of different sample preparation techniques.
Table 1: Comparison of Sample Preparation Methods for Paclitaxel Quantification
| Sample Preparation Method | Extraction Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation (Methanol) | Not specified, but noted to have lower peak areas than LLE | Not specified, but generally higher than other methods | [8] |
| Liquid-Liquid Extraction (MTBE) | 59.3 - 91.3 | -3.5 to 6.2 (negligible) | [8] |
| Solid-Phase Extraction | 89.6 - 95.2 | -6.6 to 4.2 (negligible) | [2] |
Table 2: Performance Characteristics of a Validated LC-MS/MS Method Using Solid-Phase Extraction
| Parameter | Paclitaxel | Reference |
| Linearity Range | 0.5 - 1000.0 ng/mL | [2] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | [2] |
| Intra-day Precision (%RSD) | < 15% | [2] |
| Inter-day Precision (%RSD) | < 15% | [2] |
| Accuracy (%RE) | Within ± 15% | [2] |
Detailed Experimental Protocols
Protocol 1: Paclitaxel Quantification in Human Plasma using Liquid-Liquid Extraction (LLE)
This protocol is adapted from a validated method for the quantification of paclitaxel in human plasma.[8]
1. Sample Preparation:
- To 100 µL of human plasma, add the internal standard solution.
- Add 1 mL of methyl tert-butyl ether (MTBE).
- Vortex for 5 minutes.
- Centrifuge at 13,000 rpm for 5 minutes.
- Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
- LC System: Agilent 1200 SL or equivalent.
- Column: Phenomenex Synergi Polar-RP 80Å (4 µm, 50 x 2 mm).[8]
- Mobile Phase A: 0.1% (v/v) formic acid in water.[8]
- Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.[8]
- Flow Rate: 0.3 mL/min.
- Gradient: 45% B initially, increase to 65% B over 4.0 minutes, hold at 65% B for 1 minute.
- Mass Spectrometer: ABI SCIEX 4000Q or equivalent.
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- MRM Transitions: Monitor the appropriate precursor to product ion transitions for paclitaxel and the internal standard.
Protocol 2: Paclitaxel Quantification in Mouse Plasma and Tumor Tissue using Solid-Phase Extraction (SPE)
This protocol is based on a method developed for high-throughput quantification of paclitaxel.[2]
1. Sample Preparation:
- To 50 µL of plasma or tumor homogenate, add 50 µL of internal standard solution.
- Add 100 µL of 0.2 mM ammonium acetate solution and mix.
- Condition a 96-well SPE plate with 400 µL of methanol (B129727) followed by 400 µL of 10 mM ammonium acetate.
- Load the sample onto the SPE plate.
- Wash the plate with 400 µL of 10 mM ammonium acetate, followed by 400 µL of methanol/10 mM ammonium acetate (20:80, v/v).
- Elute the analytes with the appropriate solvent.
- Evaporate the eluate and reconstitute in the mobile phase.
2. LC-MS/MS Conditions:
- Column: C18 column (50 × 2.1 mm, 1.8 μm).[2]
- Mobile Phase: Water with 0.1% formic acid and methanol with 0.1% formic acid.
- Elution: Isocratic or gradient elution as required.
- Mass Spectrometer: Triple-quadrupole mass spectrometer with ESI source.
- MRM Transitions: Monitor the specific transitions for paclitaxel and its metabolites, and the internal standard.
Visual Diagrams
Caption: Experimental workflow for paclitaxel quantification.
Caption: Troubleshooting logic for ion suppression issues.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS and Its Application in a Pharmacokinetic and Tumor Distribution Study in Xenograft Nude Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. A new high-performance liquid chromatography-tandem mass spectrometry method for the determination of paclitaxel and 6α-hydroxy-paclitaxel in human plasma: Development, validation and application in a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC-MS/MS method for quantification of paclitaxel from keratin containing samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Quantitation of paclitaxel, and its 6-alpha-OH and 3-para-OH metabolites in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Adduct formation in quantitative bioanalysis: effect of ionization conditions on paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 12. DSpace [research-repository.griffith.edu.au]
- 13. Quantitative determination of total and unbound paclitaxel in human plasma following Abraxane treatment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chromatographic Separation of Paclitaxel and Its Isomers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic separation of paclitaxel (B517696) and its isomers.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of paclitaxel and its related substances.
1. Poor Resolution Between Paclitaxel and Co-eluting Impurities (e.g., 7-Epipaclitaxel, Cephalomannine)
-
Question: My chromatogram shows overlapping peaks for paclitaxel and a known impurity. How can I improve the separation?
-
Answer:
-
Mobile Phase Optimization: Adjusting the mobile phase composition is a powerful tool for improving selectivity.[1]
-
Organic Modifier Ratio: For reversed-phase HPLC, subtly changing the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to water can significantly impact resolution. A slight decrease in the organic solvent percentage will generally increase retention times and may improve the separation of closely eluting peaks.
-
Solvent Type: Switching from acetonitrile to methanol, or vice-versa, can alter selectivity due to different solvent-analyte interactions.
-
pH Adjustment: The pH of the mobile phase can influence the ionization state of paclitaxel and its isomers, thereby affecting their retention and selectivity.[2][3][4] For ionizable compounds, adjusting the mobile phase pH to be at least two units away from the analyte's pKa is recommended to ensure a consistent ionic form and improve peak shape.[2]
-
-
Column Selection:
-
Stationary Phase: While C18 columns are commonly used, a column with a different stationary phase, such as a pentafluorophenyl (PFP) column, can offer alternative selectivity for positional isomers and polar compounds.[5]
-
Particle Size: Employing columns with smaller particle sizes can lead to higher efficiency and sharper peaks, which can resolve moderately overlapped peaks.[6]
-
-
Temperature: Optimizing the column temperature can affect selectivity and efficiency. Lowering the temperature may increase retention and improve resolution for some compounds, while a higher temperature can sometimes enhance efficiency.[7]
-
Flow Rate: Reducing the flow rate can sometimes improve resolution, but it will also increase the analysis time.[7]
-
2. Peak Tailing
-
Question: The peaks in my chromatogram, particularly for paclitaxel, are asymmetrical with a pronounced tail. What could be the cause and how do I fix it?
-
Answer: Peak tailing can compromise accuracy and resolution. The USP tailing factor is a common measure of peak symmetry.[8] Common causes and solutions include:
-
Secondary Interactions: Interactions between basic analytes and acidic residual silanol (B1196071) groups on the silica-based column packing are a frequent cause of tailing.
-
Mobile Phase pH: Operating at a lower mobile phase pH (e.g., with a buffer) can suppress the ionization of silanol groups, minimizing these interactions.
-
Use of Additives: Adding a small amount of a competing base, like triethylamine, to the mobile phase can mask the active silanol sites.
-
-
Column Overload: Injecting too much sample can lead to peak tailing.[9][10] Try reducing the injection volume or the sample concentration.[10]
-
Column Contamination or Degradation: Accumulation of sample matrix components on the column inlet frit or degradation of the stationary phase can cause peak tailing.[8][9]
-
Guard Column: Using a guard column can help protect the analytical column from strongly retained impurities.[11]
-
Column Washing: If contamination is suspected, flushing the column with a strong solvent may help. If the problem persists, the column may need to be replaced.
-
-
3. Peak Fronting
-
Question: My paclitaxel peak is showing a leading edge (fronting). What is the likely cause?
-
Answer: Peak fronting is less common than tailing but can also affect quantification.
-
Sample Solvent Incompatibility: The most common cause is dissolving the sample in a solvent that is stronger than the mobile phase. This causes the analyte band to spread before it reaches the column. Solution: Whenever possible, dissolve the sample in the initial mobile phase.
-
Column Overload: In some cases, severe column overload can manifest as peak fronting. Solution: Reduce the sample concentration or injection volume.
-
4. Drifting Retention Times
-
Question: The retention time for paclitaxel is not consistent between injections. What should I investigate?
-
Answer: Unstable retention times can lead to incorrect peak identification and integration.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analysis. This is particularly important for gradient methods and in normal-phase chromatography where the water content of the mobile phase greatly influences retention.
-
Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to retention time shifts. Ensure accurate and consistent preparation for each batch. If using a buffer, verify the pH.
-
Temperature Fluctuations: A lack of column temperature control can cause retention times to drift. Using a column oven is recommended for stable retention.
-
Pump Performance: Issues with the HPLC pump, such as leaks or faulty check valves, can lead to inconsistent flow rates and, consequently, shifting retention times.
-
Frequently Asked Questions (FAQs)
1. What are the key isomers and related substances of paclitaxel I should be aware of?
-
Answer: The most common related substances that can interfere with paclitaxel analysis include:
-
7-Epipaclitaxel: A diastereomer of paclitaxel.
-
Cephalomannine (Taxol B): A structurally similar natural product often found with paclitaxel.[12]
-
Baccatin III: A precursor to the semi-synthesis of paclitaxel.[13]
-
10-Deacetylpaclitaxel: A degradation product.
-
10-Deacetylbaccatin III: A precursor in the semi-synthesis of paclitaxel.[13]
-
2. What are typical starting conditions for a reversed-phase HPLC method for paclitaxel?
-
Answer: A good starting point for method development would be:
3. What are the essential parameters for HPLC method validation according to ICH guidelines?
-
Answer: A validated HPLC method for paclitaxel should demonstrate acceptable performance for the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: A linear relationship between the concentration of paclitaxel and the detector response.[14]
-
Accuracy: The closeness of the test results to the true value, often assessed through recovery studies.[14]
-
Precision: The degree of scatter between a series of measurements, evaluated at different levels (repeatability, intermediate precision).[14]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.[14]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[14]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[16]
-
4. How should I prepare my sample for HPLC analysis?
-
Answer: Sample preparation is critical for accurate results and to protect the HPLC system.
-
Standard Solutions: Accurately weigh a reference standard of paclitaxel and dissolve it in a suitable solvent, typically the mobile phase or a compatible organic solvent like a mixture of acetonitrile and methanol.[14]
-
Formulations: For formulated products, a dilution step with a suitable solvent is usually required. For complex matrices like emulsions, an extraction procedure may be necessary to remove excipients.[16]
-
Filtration: All samples should be filtered through a 0.2 or 0.45 µm syringe filter before injection to remove particulate matter that could block the column frit.[14]
-
Data Presentation
Table 1: Effect of Mobile Phase Composition on the Resolution of Paclitaxel and 7-Epipaclitaxel
| Mobile Phase Composition (Acetonitrile:Water, v/v) | Retention Time of Paclitaxel (min) | Retention Time of 7-Epipaclitaxel (min) | Resolution (Rs) |
| 60:40 | 8.5 | 9.1 | 1.8 |
| 55:45 | 10.2 | 11.0 | 2.1 |
| 50:50 | 12.8 | 13.9 | 2.5 |
Note: Data are illustrative and will vary based on the specific column, system, and other chromatographic conditions.
Table 2: Influence of Column Temperature on Separation
| Column Temperature (°C) | Retention Time of Paclitaxel (min) | Retention Time of Cephalomannine (min) | Resolution (Rs) |
| 25 | 11.5 | 12.1 | 1.6 |
| 30 | 10.8 | 11.3 | 1.7 |
| 35 | 10.1 | 10.5 | 1.5 |
Note: Data are illustrative and demonstrate the potential impact of temperature changes.
Experimental Protocols
Detailed HPLC Method for the Analysis of Paclitaxel and Related Substances
This protocol is a representative method and may require optimization for specific applications.
-
Instrumentation:
-
High-Performance Liquid Chromatograph with a gradient pump, UV detector, column oven, and autosampler.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-10 min: 50% B
-
10-25 min: 50-80% B
-
25-30 min: 80% B
-
30.1-35 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 227 nm.
-
Injection Volume: 20 µL.
-
-
Preparation of Solutions:
-
Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh about 25 mg of paclitaxel reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standard Solution (e.g., 100 µg/mL): Dilute the stock solution appropriately with the mobile phase.
-
Sample Preparation: Dissolve the sample in a suitable solvent to achieve a target concentration within the linear range of the method. Filter the final solution through a 0.45 µm filter prior to injection.
-
-
System Suitability:
-
Before sample analysis, perform replicate injections (n=5 or 6) of the working standard solution.
-
Acceptance Criteria:
-
The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
-
The tailing factor for the paclitaxel peak should be ≤ 2.0.
-
The theoretical plates should be ≥ 2000.
-
-
-
Analysis:
-
Inject the blank (mobile phase), standard solutions, and sample solutions.
-
Identify the peaks based on their retention times compared to the standard.
-
Quantify the amount of paclitaxel and its impurities using the peak areas.
-
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: Relationship between paclitaxel and its key isomers.
References
- 1. chromtech.com [chromtech.com]
- 2. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 3. agilent.com [agilent.com]
- 4. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 5. agilent.com [agilent.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 8. waters.com [waters.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. gmpinsiders.com [gmpinsiders.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. jsaer.com [jsaer.com]
- 13. researchgate.net [researchgate.net]
- 14. ijprajournal.com [ijprajournal.com]
- 15. derpharmachemica.com [derpharmachemica.com]
- 16. Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 17. japsonline.com [japsonline.com]
Stability of 3'-p-Hydroxy paclitaxel-d5 in biological matrices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3'-p-Hydroxy paclitaxel-d5 (B16692) in biological matrices. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is 3'-p-Hydroxy paclitaxel-d5 and why is its stability in biological matrices important?
A1: this compound is the deuterated form of 3'-p-Hydroxy paclitaxel (B517696), a major metabolite of the anticancer drug paclitaxel. It is commonly used as an internal standard in quantitative bioanalysis, such as liquid chromatography-mass spectrometry (LC-MS/MS), to ensure accurate measurement of the non-deuterated analyte in biological samples. The stability of this internal standard in matrices like plasma, blood, or tissue homogenates is critical because its degradation can lead to inaccurate quantification of the target analyte, compromising pharmacokinetic and toxicokinetic studies.
Q2: How stable is the non-deuterated form, 3'-p-Hydroxy paclitaxel, in human plasma?
A2: Studies on the non-deuterated form of 3'-p-Hydroxy paclitaxel in human plasma have demonstrated good stability under various storage conditions. This data can serve as a valuable reference for the expected stability of the deuterated analog.
Q3: What are the key stability assessments that should be performed for this compound in biological matrices?
A3: Three fundamental types of stability studies are crucial for bioanalytical method validation:
-
Freeze-Thaw Stability: To assess the impact of repeated freezing and thawing cycles on the analyte.
-
Short-Term (Bench-Top) Stability: To determine the stability of the analyte at room temperature for a duration that mimics sample handling and processing time.
-
Long-Term Stability: To evaluate the stability of the analyte under the intended long-term storage conditions (e.g., -80°C).
Stability Data Summary
The following tables summarize the stability of the non-deuterated 3'-p-Hydroxy paclitaxel in human plasma, which can be used as a proxy for the expected stability of the deuterated internal standard.
Table 1: Freeze-Thaw and Room Temperature Stability of 3'-p-Hydroxy paclitaxel in Human Plasma [1]
| Stability Test | Conditions | Concentration | Accuracy (%) |
| Freeze-Thaw Stability | 3 cycles (-80°C to Room Temp) | Low QC | 90.2 - 107.0 |
| High QC | 90.2 - 107.0 | ||
| Room Temperature Stability | 4 hours | Low QC | 87.7 - 100.0 |
| High QC | 87.7 - 100.0 |
Table 2: Long-Term Stability of 3'-p-Hydroxy paclitaxel in Human Plasma at -80°C [1]
| Storage Duration | Concentration | Accuracy (%) |
| 37 months | Low QC | 89.4 - 112.6 |
| High QC | 89.4 - 112.6 |
Experimental Protocols & Workflows
Below are detailed protocols for key stability experiments.
Freeze-Thaw Stability Protocol
This experiment assesses the stability of the analyte after multiple freeze-thaw cycles.
Methodology:
-
Prepare replicate quality control (QC) samples at low and high concentrations in the biological matrix of interest.
-
Freeze the QC samples at the intended storage temperature (e.g., -80°C) for at least 12 hours.
-
Thaw the samples completely at room temperature.
-
Repeat the freeze-thaw cycle for a minimum of three cycles.
-
After the final thaw, process the samples alongside freshly prepared calibration standards and analyze them.
Short-Term (Bench-Top) Stability Protocol
This experiment evaluates the stability of the analyte in the biological matrix at room temperature, simulating the time samples may spend on the lab bench during processing.
Methodology:
-
Use replicate QC samples at low and high concentrations.
-
Thaw the QC samples and keep them at room temperature for a specified duration (e.g., 4, 8, or 24 hours).
-
After the specified time, process the samples along with freshly prepared calibration standards and analyze.
Long-Term Stability Protocol
This experiment assesses the stability of the analyte under the intended long-term storage conditions.
Methodology:
-
Store a sufficient number of low and high concentration QC samples at the intended storage temperature (e.g., -80°C).
-
At specified time points (e.g., 1, 3, 6, 12 months), retrieve a set of QC samples.
-
Analyze the stored QC samples against a freshly prepared calibration curve and freshly thawed comparison QCs.
Troubleshooting Guide
Issue 1: Inconsistent results for the deuterated internal standard (IS) compared to the analyte.
-
Possible Cause: Differential matrix effects. Although stable isotope-labeled internal standards are designed to co-elute with the analyte and experience similar matrix effects, this is not always the case.[2] Slight differences in chromatography can lead to differential ion suppression or enhancement.
-
Troubleshooting Steps:
-
Evaluate Co-elution: Carefully examine the chromatograms to ensure that the analyte and the IS are co-eluting perfectly.
-
Matrix Effect Study: Conduct a post-extraction addition experiment to compare the response of the analyte and IS in the presence and absence of the matrix. This will help quantify the extent of the matrix effect on each compound.
-
Chromatographic Optimization: Adjust the chromatographic method (e.g., gradient, column chemistry) to improve the separation of the analyte and IS from interfering matrix components.
-
Issue 2: Loss of the deuterated signal or appearance of a signal at the mass of the non-deuterated analyte.
-
Possible Cause: Deuterium (B1214612) exchange. The deuterium atoms on the IS may be susceptible to exchange with protons from the solvent or matrix, especially under certain pH or temperature conditions.[3]
-
Troubleshooting Steps:
-
Review IS Structure: Identify the location of the deuterium labels on the this compound molecule. Labels on or near heteroatoms (O, N) or acidic carbons are more prone to exchange.
-
Solvent and pH Stability: Prepare the IS in different solvents and at various pH levels to assess its stability. Avoid highly acidic or basic conditions if the label is found to be labile.
-
Consult Supplier: Contact the supplier of the deuterated standard for information on the stability of the label and recommended handling conditions.
-
Issue 3: Gradual decrease in IS response over a long-term stability study.
-
Possible Cause: Degradation of the deuterated internal standard. While the non-deuterated form is relatively stable, the deuterated standard may have different stability characteristics.
-
Troubleshooting Steps:
-
Re-evaluate Long-Term Stability: Conduct a new long-term stability study with freshly prepared QC samples containing the IS.
-
Stock Solution Stability: Assess the stability of the IS in its stock solution under the recommended storage conditions. Degradation may be occurring in the stock solution rather than in the biological matrix.
-
Storage Conditions: Ensure that the storage temperature is consistently maintained and that samples are protected from light if the compound is light-sensitive.
-
References
Technical Support Center: Paclitaxel UHPLC Analysis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals to minimize paclitaxel (B517696) carryover in Ultra-High-Performance Liquid Chromatography (UHPLC) analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing unexpected peaks in my blank injections following a high-concentration paclitaxel sample. What is the likely cause?
A: The presence of paclitaxel peaks in blank injections is a classic sign of carryover.[1][2] Carryover occurs when remnants of a sample from a previous injection appear in subsequent analyses, which can compromise the accuracy of quantification.[1][2] For hydrophobic and lipophilic compounds like paclitaxel, carryover is a common issue and can originate from several sources within the UHPLC system. The most frequent cause is the adsorption of the analyte onto surfaces in the autosampler, particularly the injection needle and valve.[1][2]
Key Potential Sources of Paclitaxel Carryover:
-
Autosampler Contamination: Residual paclitaxel adhering to the interior or exterior of the sample needle, syringe, or injection valve rotor seals.
-
Column Overloading: Injecting a sample at a concentration that exceeds the column's loading capacity.
-
Ineffective Wash Solvents: The needle wash solution is not strong enough to completely solubilize and remove paclitaxel from the needle surface.
-
System Hardware: Poorly seated tubing connections or worn injector seals can create dead volumes where the sample can be trapped.
Q2: What is the first step I should take to diagnose the source of carryover?
A: A systematic approach is crucial to pinpointing the source of carryover. The first step is to differentiate between system contamination and column-related carryover. An experimental workflow to assess carryover is detailed below.
Experimental Protocol: Carryover Assessment
This protocol is designed to quantify the level of carryover and help identify its origin.
-
System Equilibration: Equilibrate the UHPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Blank Injection (Pre-Sample): Perform an injection of the blank solvent (typically the sample diluent) to ensure the system is clean before introducing the analyte.
-
Standard/Sample Injection: Inject a high-concentration standard of paclitaxel.
-
Blank Injections (Post-Sample): Immediately following the high-concentration injection, perform a series of consecutive blank injections (typically 3-5).
-
Data Analysis:
-
Analyze the chromatograms of the post-sample blank injections for the presence of the paclitaxel peak.
-
Quantify the area of the carryover peak in the first blank injection and express it as a percentage of the peak area from the high-concentration standard.
-
Observe the trend of the carryover peak area across the subsequent blank injections. A diminishing peak area suggests classic carryover from the autosampler.
-
The following diagram illustrates this experimental workflow:
Q3: How can I optimize my needle wash method to reduce paclitaxel carryover?
A: Optimizing the needle wash is one of the most effective strategies to combat carryover, especially for a hydrophobic compound like paclitaxel. This involves selecting an appropriate wash solvent and adjusting the wash program settings.
Recommended Needle Wash Solvents:
Since paclitaxel is lipophilic, organic solvents are generally more effective for needle washing than purely aqueous solutions.[3] The wash solvent must be strong enough to dissolve paclitaxel and be miscible with the mobile phase.
Troubleshooting Steps for Needle Wash Optimization:
-
Increase Solvent Strength: If your current wash is primarily aqueous, switch to a solvent with a higher organic content. A good starting point is a composition slightly stronger than the strongest mobile phase used in your gradient. For paclitaxel, which is often analyzed with acetonitrile (B52724) (ACN) or methanol (B129727) (MeOH) gradients, wash solutions containing high percentages of these solvents are recommended.
-
Utilize a Multi-Solvent Wash: Employing two different wash solvents can be highly effective.
-
Wash Solvent 1 (Primary): A strong, organic-rich solvent to solubilize and remove paclitaxel (e.g., 100% Acetonitrile or a mixture like 1:1:1:1 Water/Acetonitrile/Isopropanol/Methanol with 0.1% Formic Acid).
-
Wash Solvent 2 (Secondary): A solvent similar to the initial mobile phase conditions to re-equilibrate the needle and injection port before the next injection.
-
-
Increase Wash Volume and Duration: Extend the duration of the needle wash and/or increase the volume of solvent used. Modern UHPLC systems allow for pre- and post-injection wash cycles.[1][2] Increasing the wash time from a default of 6 seconds to 12 seconds (pre- and post-injection) can significantly reduce carryover.[2]
Quantitative Impact of Wash Solvent Composition and Settings:
The following table summarizes data from a study on carryover reduction for a model compound, demonstrating the effectiveness of different needle wash strategies. While not paclitaxel, the principles are directly applicable.
| Needle Wash Solvent Composition | Wash Mode | Average Carryover (%) | Reduction Factor |
| 90:10 Water:Acetonitrile | Default (6s post-injection) | 0.015% | - |
| 50:50 Water:Acetonitrile | Default (6s post-injection) | 0.003% | 5x |
| 100% Acetonitrile | Default (6s post-injection) | 0.009% | 1.7x |
| 100% Methanol | Default (6s post-injection) | 0.005% | 3x |
| 100% Acetonitrile | 12s pre- & post-injection | 0.003% | 5x |
Data adapted from a study on granisetron (B54018) HCl, a compound susceptible to carryover, to illustrate the impact of wash solvent and mode optimization.[1][2]
Q4: My carryover issue persists even after optimizing the needle wash. What other system components should I investigate?
A: If an optimized needle wash does not resolve the issue, the problem may lie with the physical components of the UHPLC system. A logical troubleshooting process should be followed to isolate the problematic component.
Troubleshooting Flowchart for Persistent Carryover:
Detailed Steps for Hardware Troubleshooting:
-
Injector Rotor Seal: The rotor seal in the injection valve is a common source of carryover. It is a consumable part that can wear over time, creating scratches or grooves where the sample can be trapped. Visually inspect the rotor seal for any signs of wear and replace it if necessary.
-
Tubing and Fittings: Ensure all tubing connections between the autosampler and the column are properly seated. Poorly made connections can create small voids that act as reservoirs for the sample, leading to carryover.
-
Column Contamination: If paclitaxel or matrix components are strongly retained on the head of the column, they may slowly elute in subsequent runs, mimicking carryover. To diagnose this, replace the analytical column with a zero-dead-volume union and repeat the carryover assessment. If the carryover disappears, the column is the source. A thorough column flush with a strong solvent (e.g., 100% acetonitrile or isopropanol) may resolve the issue. In some cases, particularly with excipients like polyethoxylated castor oil found in paclitaxel formulations, a dedicated column wash with a strong solvent after each analytical sequence may be required.[4]
References
- 1. lcms.cz [lcms.cz]
- 2. waters.com [waters.com]
- 3. Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC-MS/MS method for quantification of paclitaxel from keratin containing samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Best Practices for Deuterated Internal Standards
Welcome to the technical support center for utilizing deuterated internal standards in mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear, actionable guidance for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the advantages of using a deuterated internal standard?
Deuterated internal standards are considered the gold standard in quantitative mass spectrometry.[1] They are stable isotopically labeled versions of the analyte of interest, meaning one or more hydrogen atoms have been replaced by deuterium (B1214612).[2] This makes them chemically and physically almost identical to the analyte.[1] This similarity allows them to effectively compensate for variability during sample preparation, chromatography, and ionization, leading to more accurate and precise results.[1][3] By adding a known amount of the deuterated internal standard to all samples, standards, and quality controls, the ratio of the analyte's response to the internal standard's response is used for quantification.[2]
Q2: What are the crucial characteristics to consider when selecting a deuterated internal standard?
When selecting a deuterated internal standard, several factors are critical for reliable quantification.[4] These include:
-
Isotopic Purity: The standard should have a high degree of deuteration to minimize signal overlap with the analyte.[4]
-
Position of Deuterium Labels: Deuterium atoms must be on stable, non-exchangeable positions to prevent their loss during sample processing.[1] It's crucial to avoid labeling on heteroatoms like -OH, -NH, and -SH.[1]
-
Mass Shift: A sufficient mass difference (typically ≥3 atomic mass units) between the analyte and the standard is necessary to prevent isotopic interference.[1]
-
Co-elution: Ideally, the deuterated standard should co-elute with the analyte to ensure they experience the same matrix effects.[1]
Q3: Can the position of the deuterium label impact my results?
Absolutely. The location of the deuterium atoms is critical.[1] If deuterium is placed on a site that can easily exchange with hydrogen from the solvent or matrix (e.g., hydroxyl, amine, or acidic protons), the isotopic label can be lost.[4] This "back-exchange" leads to inaccurate quantification.[5] It is best to choose standards where deuterium is located on chemically stable parts of the molecule, such as aromatic rings.[2][5]
Q4: How many deuterium atoms are ideal for an internal standard?
While there is no single ideal number, a mass shift of at least +3 Daltons is generally recommended to avoid overlap with the natural isotopic distribution of the analyte.[6] Typically, incorporating 3 to 6 deuterium atoms is sufficient.[6] Using too many deuterium atoms can sometimes lead to chromatographic separation from the analyte, a phenomenon known as the "chromatographic isotope effect".[2][6]
Q5: Can a deuterated internal standard still fail to correct for matrix effects?
Yes, even with their structural similarity, deuterated internal standards may not always fully correct for matrix effects.[5] If the analyte and the internal standard do not co-elute perfectly due to the isotope effect, they can be affected differently by ion suppression or enhancement in the mass spectrometer's ion source.[5][7] This is especially problematic when there are sharp changes in ion suppression across the chromatographic peak.[5]
Troubleshooting Guides
This section provides solutions to common problems encountered when using deuterated internal standards.
Issue 1: Poor Precision and Inaccurate Quantification
Symptoms:
-
High variability in replicate measurements.
-
Systematic bias (consistently high or low results).[5]
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Isotopic Contribution (Unlabeled Analyte Impurity) | 1. Verify Purity: Analyze the internal standard solution by itself to check for the presence of the unlabeled analyte.[2] 2. Select High Purity Standard: If significant impurity is found, consider using a higher purity batch of the internal standard.[2] 3. Correction: If unavoidable, the contribution of the unlabeled analyte in the standard to the analyte's signal should be calculated and subtracted. |
| Deuterium Exchange | 1. Check Label Position: Ensure the deuterium labels are on stable, non-exchangeable positions.[1] 2. Control pH: Avoid highly acidic or basic conditions during sample preparation if the label is potentially labile.[1] 3. Validate Stability: Perform a stability validation experiment to confirm the standard is stable under your experimental conditions.[8] |
| Differential Matrix Effects | 1. Assess Co-elution: Overlay the chromatograms of the analyte and the internal standard to confirm co-elution.[2] 2. Optimize Chromatography: If they are separated, adjust the chromatographic conditions (e.g., gradient, column chemistry, temperature) to achieve co-elution.[2][9] 3. Evaluate Matrix Effects: Conduct a post-extraction addition experiment to assess the degree of matrix effects for both the analyte and the internal standard. |
Experimental Protocol: Assessment of Chromatographic Co-elution
Objective: To determine if the deuterated internal standard and the analyte have the same retention time.[6]
Methodology:
-
Prepare Solutions: Create three separate solutions:
-
(a) Analyte only
-
(b) Internal standard only
-
(c) A 1:1 mixture of the analyte and internal standard. Concentrations should be well above the limit of detection.[6]
-
-
LC-MS Analysis: Inject each solution into the LC-MS system using the intended analytical method.[6]
-
Data Extraction: Extract the ion chromatograms for the analyte and the internal standard from all three runs.[6]
-
Evaluation: Overlay the chromatograms from the 1:1 mixture. The retention time at the apex of the analyte peak and the internal standard peak should be identical.[6] A visible separation indicates a potential issue.[2]
Caption: Troubleshooting logic for poor precision and accuracy.
Issue 2: Inconsistent Analyte/Internal Standard Response Ratio
Symptoms:
-
The ratio of the analyte peak area to the internal standard peak area is not consistent across the analytical run.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Chromatographic Separation (Isotope Effect) | 1. Confirm Separation: As described in the co-elution protocol, verify if there is a retention time difference.[2] 2. Modify Chromatography: Adjusting the mobile phase composition or temperature can sometimes alter selectivity and improve co-elution.[2] 3. Consider Alternatives: If co-elution cannot be achieved, consider using a ¹³C or ¹⁵N labeled internal standard, which are less prone to chromatographic shifts.[2] |
| Isotopic Interference | 1. Check Mass Shift: Ensure the mass difference between the analyte and the internal standard is sufficient (≥3 amu).[1] 2. Analyze High Concentration Analyte: Inject a high concentration of the unlabeled analyte and monitor the internal standard's mass transition to check for any signal from the analyte's natural isotopic abundance.[10] 3. Adjust IS Concentration: Ensure the internal standard concentration is appropriate to minimize the relative contribution of interference.[10] |
| In-source Fragmentation of Deuterated IS | 1. Review Mass Spectra: Examine the mass spectra of the deuterated internal standard to see if it fragments to produce an ion with the same mass as the analyte. 2. Optimize Source Conditions: Adjust mass spectrometer source conditions (e.g., collision energy) to minimize fragmentation. |
Experimental Protocol: Assessment of Matrix Effects
Objective: To determine if the deuterated internal standard is effectively compensating for matrix effects.[1]
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and internal standard spiked into the reconstitution solution.
-
Set B (Post-Extraction Spike): Extract blank matrix and spike the analyte and internal standard into the final extract.
-
Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix before extraction.[1]
-
-
Analyze Samples: Analyze all samples by LC-MS/MS.
-
Calculate Ratios:
-
Calculate the analyte/internal standard peak area ratio for each set.
-
-
Evaluation:
-
The internal standard is effectively compensating if the analyte/internal standard peak area ratio is consistent across the different matrix sources.[1] A significant difference between Set A, B, and C indicates uncompensated matrix effects.
-
Caption: Workflow for assessing matrix effects.
Issue 3: Shift in Internal Standard Retention Time
Symptoms:
-
The retention time of the deuterated internal standard is different from the analyte.[8]
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Chromatographic Isotope Effect | This is a known phenomenon where deuterated compounds may elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[6] This is due to the C-D bond being slightly shorter and stronger than the C-H bond.[6] As long as the peak is correctly integrated and does not co-elute with an interference, it may not affect quantification if matrix effects are uniform across the peak.[8] However, perfect co-elution is always the ideal. |
| Chromatographic Issues | 1. Prepare Fresh Mobile Phase: Ensure the mobile phase composition is correct and freshly prepared.[8] 2. Check Column Temperature: Verify that the column oven is at the set temperature.[8] 3. Equilibrate Column: Ensure the column is properly equilibrated before starting the run.[8] 4. Replace Column: If the problem persists, the column may be degrading, and a new column should be tried.[8] |
This technical support guide provides a foundation for the effective use of deuterated internal standards. For more complex issues, consulting detailed literature and manufacturer's guidelines is recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. texilajournal.com [texilajournal.com]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. waters.com [waters.com]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Robustness of Paclitaxel Bioanalytical Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the bioanalysis of paclitaxel (B517696).
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in developing a robust paclitaxel bioanalytical assay?
The most frequent challenges include managing matrix effects from complex biological samples, ensuring high and consistent extraction recovery, maintaining the stability of paclitaxel during sample preparation and storage, and achieving the required sensitivity, especially for low-concentration samples.[1][2][3]
Q2: Which sample preparation technique is best for paclitaxel analysis?
The optimal technique depends on the biological matrix, required sensitivity, and available equipment.
-
Solid-Phase Extraction (SPE): Often provides cleaner extracts and higher extraction recovery compared to other methods, thereby reducing matrix effects.[1]
-
Liquid-Liquid Extraction (LLE): A widely used technique with various solvent combinations, such as tert-butyl methyl ether (TBME) and diethyl ether (DEE), demonstrating good recovery.[4]
-
Protein Precipitation: A simpler and faster method, but it may result in less clean extracts and more significant matrix effects.[1]
Q3: What is a suitable internal standard (IS) for paclitaxel bioanalysis?
Docetaxel (B913) is a commonly used internal standard due to its structural similarity to paclitaxel.[5] Using a stable isotope-labeled internal standard, such as ¹³C₆-paclitaxel, is the gold standard as it can more effectively compensate for matrix effects and variability in extraction and ionization.[6]
Q4: What are the key stability considerations for paclitaxel in biological samples?
Paclitaxel stability can be affected by temperature, pH, and the storage container.[7][8] It is generally more stable at refrigerated temperatures (2-8°C) and at a slightly acidic pH of 4-5.[8][9] Long-term storage at -20°C or -80°C is recommended.[1][10] Repeated freeze-thaw cycles should be minimized.[1]
Troubleshooting Guides
Issue 1: Low or Inconsistent Extraction Recovery
Q: My extraction recovery for paclitaxel is low and varies between samples. What can I do?
A: Low and inconsistent recovery can be due to several factors. Here are some troubleshooting steps:
-
Optimize Extraction Solvent: The choice of solvent in LLE is critical. A mixture of tert-butyl methyl ether (TBME) and diethyl ether (DEE) (50:50 v/v) has been shown to be efficient for plasma and cell culture samples.[4] For protein precipitation, ethanol (B145695) has demonstrated higher extraction efficiency compared to TBME.[5]
-
Evaluate Solid-Phase Extraction (SPE): SPE can offer higher and more consistent recovery rates.[1] Experiment with different sorbents (e.g., C18, Oasis HLB) and optimize the wash and elution steps.[11][12]
-
pH Adjustment: The pH of the sample can influence the extraction efficiency of paclitaxel. Adjusting the pH of the plasma sample with a buffer (e.g., 200 mM ammonium (B1175870) acetate (B1210297), pH 5.0) before extraction can improve recovery.[11]
-
Thorough Mixing: Ensure vigorous and consistent mixing (e.g., vortexing) during the extraction process to maximize the interaction between the sample and the extraction solvent.
Issue 2: Significant Matrix Effects
Q: I am observing significant ion suppression/enhancement in my LC-MS/MS analysis. How can I mitigate matrix effects?
A: Matrix effects arise from co-eluting endogenous components in the biological sample that interfere with the ionization of the analyte.[3][13] Here are some strategies to minimize them:
-
Improve Sample Cleanup: As a first step, enhance your sample preparation method. SPE is generally more effective at removing interfering matrix components than LLE or protein precipitation.[1]
-
Chromatographic Separation: Optimize your HPLC/UPLC method to chromatographically separate paclitaxel from the interfering components. This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different stationary phase.[2]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.[6] If a SIL-IS is not available, a structural analog like docetaxel can be used, but it may not track the analyte as effectively.[5]
-
Dilution: Diluting the sample with the mobile phase or a suitable buffer can reduce the concentration of matrix components, but this may compromise the sensitivity of the assay.
Issue 3: Poor Sensitivity / High Limit of Quantification (LLOQ)
Q: I am unable to achieve the desired sensitivity for my paclitaxel assay. How can I improve the LLOQ?
A: Achieving a low LLOQ is crucial for pharmacokinetic studies, especially at later time points. Consider the following to enhance sensitivity:
-
Increase Sample Volume: If feasible, increasing the volume of the biological sample for extraction can increase the amount of analyte loaded onto the analytical column.
-
Concentrate the Extract: After extraction, evaporate the solvent and reconstitute the residue in a smaller volume of the mobile phase.
-
Optimize Mass Spectrometry Parameters: Fine-tune the MS parameters, including the electrospray ionization (ESI) source conditions (e.g., capillary voltage, gas flow rates, temperature) and the collision energy for the selected reaction monitoring (SRM) transitions to maximize the signal intensity for paclitaxel.[14]
-
Micro-Flow LC-MS/MS: Utilizing a micro-flow LC system can significantly enhance sensitivity by reducing the chromatographic peak volume and increasing the analyte concentration entering the mass spectrometer.[12]
Data Presentation
Table 1: Comparison of Extraction Methods for Paclitaxel
| Extraction Method | Matrix | Extraction Solvent/Cartridge | Mean Recovery (%) | Reference |
| Liquid-Liquid Extraction (LLE) | Plasma & Cell Culture | TBME:DEE (50:50 v/v) | 76 - 94 | [4] |
| Solid-Phase Extraction (SPE) | Plasma & Tumor Homogenates | CN 96-well SPE plate | 90 - 95 | [1] |
| Protein Precipitation | Keratin-containing samples | Ethanol | 86.4 ± 4.5 | [5] |
| Protein Precipitation | Keratin-containing samples | Tert-butyl methyl ether | 31.9 ± 2.3 | [5] |
Table 2: Performance Characteristics of Different Paclitaxel Bioanalytical Methods
| Analytical Method | Matrix | LLOQ | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Reference |
| RP-HPLC-UV | Rat Plasma & Cell Culture | Not Reported | 1.07 - 4.27 | 1.07 - 4.27 | [4] |
| HPLC-MS/MS | Mouse Plasma & Tumor | 0.5 ng/mL (PTX) | < 15 | < 15 | [1] |
| HPLC-UV | Human Plasma | 1.2 nM | 2.5 - 5.5 | 3.9 - 7.6 | [11] |
| µLC-MS/MS | Cell Lysates | 20 pg/mL | 1.8 - 4.2 | 3.0 - 13.0 | [12] |
| HPLC-MS | Keratin-containing samples | 0.01 ng/µL | 4.3 | 9.1 | [5] |
| UPLC-MS/MS | Human Plasma | 0.1021 µg/mL | 6.37 - 10.88 | 7.21 - 9.05 | [6] |
Experimental Protocols
Protocol 1: Paclitaxel Extraction from Plasma using Liquid-Liquid Extraction (LLE)
This protocol is based on the methodology described by Jain et al.[4]
-
Sample Preparation:
-
To a 200 µL aliquot of plasma in a microcentrifuge tube, add the internal standard (e.g., docetaxel).
-
-
Extraction:
-
Add 1 mL of the extraction solvent mixture (tert-butyl methyl ether: diethyl ether, 50:50 v/v).
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
-
Solvent Evaporation:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex for 1 minute.
-
Transfer the solution to an autosampler vial for analysis.
-
Protocol 2: Paclitaxel Extraction from Plasma using Solid-Phase Extraction (SPE)
This protocol is adapted from the method by He et al.[1]
-
Sample Pre-treatment:
-
To a 50 µL aliquot of plasma, add 50 µL of the internal standard solution.
-
Add 100 µL of 0.2 mM ammonium acetate solution and mix.
-
-
SPE Cartridge Conditioning:
-
Condition a CN 96-well SPE plate with 400 µL of methanol, followed by 400 µL of 10 mM ammonium acetate solution.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE plate.
-
-
Washing:
-
Wash the cartridge with 400 µL of 10 mM ammonium acetate solution.
-
Wash again with 400 µL of a methanol/10 mM ammonium acetate solution (20:80 v/v).
-
-
Elution:
-
Elute the analytes with an appropriate volume of a suitable elution solvent (e.g., methanol).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
Visualizations
References
- 1. The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS and Its Application in a Pharmacokinetic and Tumor Distribution Study in Xenograft Nude Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. eijppr.com [eijppr.com]
- 4. Extraction and RP-HPLC determination of taxol in rat plasma, cell culture and quality control samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC-MS/MS method for quantification of paclitaxel from keratin containing samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. A review of paclitaxel (Taxol) administration, stability, and compatibility issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Physical and chemical stability of paclitaxel infusions in different container types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantitation of paclitaxel, and its 6-alpha-OH and 3-para-OH metabolites in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High sensitivity assays for docetaxel and paclitaxel in plasma using solid-phase extraction and high-performance liquid chromatography with UV detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Highly selective and sensitive assay for paclitaxel accumulation by tumor cells based on selective solid phase extraction and micro-flow liquid chromatography coupled to mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. walshmedicalmedia.com [walshmedicalmedia.com]
Validation & Comparative
Validation of an LC-MS/MS method for paclitaxel with 3'-p-Hydroxy paclitaxel-d5
For researchers, scientists, and drug development professionals, the accurate quantification of paclitaxel (B517696) in biological matrices is paramount for pharmacokinetic, toxicokinetic, and bioequivalence studies. This guide provides a comprehensive comparison of Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods for paclitaxel analysis, with a focus on the use of 3'-p-Hydroxy paclitaxel-d5 (B16692) as an internal standard. Detailed experimental protocols and comparative data are presented to aid in the selection and validation of a robust and reliable analytical method.
The use of a stable isotope-labeled internal standard (IS) is crucial for correcting for variability in sample preparation and instrument response. A deuterated analog of a metabolite, such as 3'-p-Hydroxy paclitaxel-d5, can be a suitable IS, though the ideal IS is a stable isotope-labeled version of the analyte itself (e.g., paclitaxel-d5). This guide will explore different methodologies and their performance characteristics.
Comparative Analysis of Sample Preparation Methods
The two most common sample preparation techniques for paclitaxel analysis from biological matrices are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). The choice between these methods depends on factors such as matrix complexity, required cleanliness of the extract, throughput needs, and cost.
LLE is a straightforward and cost-effective technique that relies on the partitioning of the analyte between two immiscible liquid phases.[1] In contrast, SPE utilizes a solid sorbent to selectively retain the analyte while interferences are washed away, often resulting in cleaner extracts and higher reproducibility.[2]
Table 1: Comparison of Liquid-Liquid Extraction and Solid-Phase Extraction for Paclitaxel Analysis
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Partitioning of analyte between two immiscible solvents.[1] | Selective adsorption of analyte onto a solid sorbent.[2] |
| Advantages | Simple, inexpensive, and requires minimal specialized equipment.[1] | High recovery, cleaner extracts, high reproducibility, and amenable to automation.[2][3] |
| Disadvantages | Can be labor-intensive, may form emulsions, and has lower selectivity.[1] | Higher cost of consumables (cartridges/plates) and may require more complex method development. |
| Typical Solvents | tert-butyl methyl ether, ethyl acetate, chloroform.[4][5][6] | Methanol (B129727), acetonitrile (B52724), and various buffer solutions for conditioning, washing, and elution.[3][7] |
| Reported Recovery | > 90%[4] | Excellent recovery levels reported.[3] |
Chromatographic and Mass Spectrometric Conditions
A robust LC-MS/MS method requires optimized chromatographic separation and sensitive mass spectrometric detection. C18 columns are commonly used for the separation of paclitaxel and its metabolites.[5][7] Gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile or methanol) and water, often with a formic acid additive to enhance ionization, is typically employed.[3][7]
Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification. The transitions of the precursor ion to the product ion are specific for paclitaxel and the internal standard.
Table 2: Typical LC-MS/MS Parameters for Paclitaxel Quantification
| Parameter | Paclitaxel | This compound (Internal Standard) | Docetaxel (Alternative Internal Standard) |
| Precursor Ion (m/z) | 854.5 | 859.5 (representative for d5-labeled metabolite) | 808.4 |
| Product Ion (m/z) | 286.1 | 291.1 (representative for d5-labeled metabolite) | 527.3 |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[5] | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| LC Column | C18 (e.g., 50 x 2.1 mm, 1.8 µm)[7] | C18 (e.g., 50 x 2.1 mm, 1.8 µm) | C18 (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase | Acetonitrile/Methanol and Water with 0.1% Formic Acid[3][7] | Acetonitrile/Methanol and Water with 0.1% Formic Acid | Acetonitrile/Methanol and Water with 0.1% Formic Acid |
Method Validation Parameters: A Comparative Summary
A bioanalytical method must be validated to ensure its reliability, as per guidelines from regulatory bodies like the US Food and Drug Administration (FDA). Key validation parameters include linearity, accuracy, precision, recovery, matrix effect, and stability.
Table 3: Summary of Validation Results from Published Methods
| Validation Parameter | Method A (LLE) | Method B (SPE) | Acceptance Criteria (FDA Guidelines)[8][9] |
| Linearity Range (ng/mL) | 0.2008–1004[4] | 0.5–1000.0[7] | Correlation coefficient (r²) > 0.99 |
| Accuracy (%) | > 90%[4] | -8.0% to 11.0%[7] | ±15% of nominal value (±20% at LLOQ) |
| Precision (RSD %) | < 15% (Intra- and Inter-day)[4] | < 11.1% (Intra- and Inter-day)[7] | ≤15% (≤20% at LLOQ) |
| Extraction Recovery (%) | > 90%[4] | Within acceptable limits[7] | Consistent, precise, and reproducible |
| Matrix Effect | Not explicitly stated | Within acceptable limits[7] | Should be assessed to ensure no adverse impact on quantification |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.2008[4] | 0.5[7] | Signal-to-noise ratio ≥ 5-10 |
Experimental Protocols
Detailed Protocol for Sample Preparation using Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma sample, add 10 µL of the internal standard working solution (this compound).
-
Add 1 mL of tert-butyl methyl ether as the extraction solvent.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Detailed Protocol for Sample Preparation using Solid-Phase Extraction (SPE)
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
To 100 µL of plasma sample, add 10 µL of the internal standard working solution (this compound).
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Workflow for LC-MS/MS Method Validation
The following diagram illustrates the key stages involved in the validation of an LC-MS/MS method for paclitaxel quantification.
References
- 1. aurorabiomed.com [aurorabiomed.com]
- 2. biocompare.com [biocompare.com]
- 3. lcms.cz [lcms.cz]
- 4. academic.oup.com [academic.oup.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. HPLC-MS/MS method for quantification of paclitaxel from keratin containing samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS and Its Application in a Pharmacokinetic and Tumor Distribution Study in Xenograft Nude Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pharmacompass.com [pharmacompass.com]
A Comparative Guide to Internal Standards for Paclitaxel Quantification: 3'-p-Hydroxy paclitaxel-d5 and Alternatives
In the bioanalysis of the widely used anticancer drug paclitaxel (B517696), the choice of a suitable internal standard is critical for achieving accurate and reliable quantification, particularly when using liquid chromatography-mass spectrometry (LC-MS). This guide provides a comprehensive comparison of 3'-p-Hydroxy paclitaxel-d5 (B16692), a deuterated internal standard, with other common alternatives, offering researchers, scientists, and drug development professionals a basis for informed selection.
The Gold Standard: Deuterated Internal Standards
Stable isotope-labeled internal standards, such as 3'-p-Hydroxy paclitaxel-d5, are widely considered the gold standard in quantitative bioanalysis.[1] By incorporating stable isotopes like deuterium (B1214612) (²H or D), these standards become chemically and physically almost identical to the analyte of interest.[2] This near-identical behavior ensures they experience similar extraction efficiencies, chromatographic retention times, and ionization responses in the mass spectrometer, effectively compensating for matrix effects and other sources of analytical variability.[1][2]
Advantages of Deuterated Internal Standards:
-
Co-elution with Analyte: Minimizes the impact of matrix effects.[2]
-
Similar Extraction Recovery: Accurately tracks the analyte during sample preparation.
-
High Precision and Accuracy: Leads to more reliable and reproducible data.[1]
Common Alternatives to this compound
While deuterated standards are preferred, other compounds are also utilized as internal standards for paclitaxel quantification, primarily due to cost or availability.
-
Other Deuterated Paclitaxel Metabolites and Analogs: Compounds like paclitaxel-d5 offer similar advantages to this compound.
-
Structural Analogs (Non-Deuterated): The most common structural analog used is docetaxel (B913), another member of the taxane (B156437) family. While structurally similar, its physicochemical properties can differ from paclitaxel, potentially leading to variations in extraction recovery and chromatographic behavior.[3]
Quantitative Performance Comparison
The following tables summarize the performance characteristics of different internal standards for paclitaxel quantification based on data from various studies. It is important to note that these results were not obtained from a single head-to-head comparative study, and experimental conditions may vary between the cited sources.
Table 1: Performance Data for Deuterated Internal Standards
| Internal Standard | Analyte | Matrix | Recovery (%) | Accuracy (%) | Precision (%RSD) | Source |
| This compound | Paclitaxel | Human Plasma | Not explicitly reported, but assay accuracy and precision suggest good recovery. | 94.3 - 110.4 | < 11.3 | [4] |
| Paclitaxel-d5 | Paclitaxel | Human Plasma | Not explicitly reported, but assay accuracy and precision suggest good recovery. | 91.3 - 103.6 | < 12.7 | [5] |
Table 2: Performance Data for Non-Deuterated Internal Standard (Docetaxel)
| Internal Standard | Analyte | Matrix | Recovery (%) | Accuracy (%) | Precision (%RSD) | Source |
| Docetaxel | Paclitaxel | Human Plasma | 90.57 ± 9.63 | Not explicitly reported, but precision was good. | < 10 | [3][6] |
| Docetaxel | Paclitaxel | Human Serum | 116 | Not explicitly reported, but precision was excellent. | ≤ 6.6 | [7] |
| Docetaxel | Paclitaxel | Mouse Plasma & Tumor Homogenate | 89.4 ± 4.3 | -8.0 to 11.0 | < 11.1 | [8] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are summaries of the experimental protocols from the cited studies.
Protocol 1: Quantification of Paclitaxel using this compound Internal Standard
-
Sample Preparation: Liquid-liquid extraction of human plasma.
-
Chromatography: Reversed-phase HPLC with a gradient elution.
-
Detection: Tandem mass spectrometry (MS/MS) in positive ion mode.
-
Source: Adapted from a study on the quantitation of paclitaxel and its metabolites in human plasma.[4]
Protocol 2: Quantification of Paclitaxel using Docetaxel Internal Standard
-
Sample Preparation: Solid-phase extraction of human serum.
-
Chromatography: Reversed-phase HPLC with a gradient elution.
-
Detection: Tandem mass spectrometry (MS/MS) in positive ion mode.
-
Source: Adapted from a method for the determination of paclitaxel in human serum.[7]
Protocol 3: Quantification of Paclitaxel using Docetaxel Internal Standard in Mouse Matrices
-
Sample Preparation: Solid-phase extraction of mouse plasma and tumor homogenates.
-
Chromatography: UHPLC with an isocratic elution.
-
Detection: Tandem mass spectrometry (MS/MS) with electrospray ionization (ESI) in positive mode.
-
Source: Adapted from a study on the quantification of paclitaxel and its metabolites in biological samples.[8]
Visualizing Key Processes
To further aid in understanding, the following diagrams illustrate the mechanism of action of paclitaxel and a typical experimental workflow for its quantification.
Caption: Paclitaxel's mechanism of action involves binding to microtubules, leading to their stabilization, mitotic arrest, and ultimately, apoptosis.
Caption: A typical experimental workflow for the quantification of paclitaxel in a biological matrix using an internal standard and LC-MS/MS.
Conclusion
The selection of an appropriate internal standard is a critical step in the development of robust and reliable bioanalytical methods for paclitaxel quantification. Deuterated internal standards, such as this compound, are generally the preferred choice due to their ability to closely mimic the behavior of the analyte, leading to superior accuracy and precision. While structural analogs like docetaxel can be used, careful validation is required to ensure they provide adequate correction for analytical variability. The data and protocols presented in this guide offer a valuable resource for researchers in selecting the most suitable internal standard for their specific analytical needs.
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a liquid chromatography-tandem mass spectrometry assay for the quantification of docetaxel and paclitaxel in human plasma and oral fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of docetaxel and Paclitaxel in human plasma by high-performance liquid chromatography: validation and application to clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS and Its Application in a Pharmacokinetic and Tumor Distribution Study in Xenograft Nude Mouse - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Inter-Laboratory Cross-Validation of Paclitaxel Assays
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of paclitaxel (B517696) in biological matrices is fundamental to pharmacokinetic, toxicokinetic, and clinical studies. When bioanalytical methods for paclitaxel are transferred between laboratories, a robust cross-validation is imperative to ensure data consistency and integrity. This guide provides a comprehensive comparison of two common analytical platforms, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), in the context of an inter-laboratory cross-validation study.
Comparative Analysis of Paclitaxel Assay Performance
The successful cross-validation of a bioanalytical method hinges on demonstrating that the assay performs equivalently in both the originating (sending) and the receiving laboratory. This is assessed by analyzing a common set of quality control (QC) samples and, ideally, incurred samples. The following tables present a synthesized but realistic dataset from a hypothetical cross-validation study to illustrate the expected performance of HPLC-UV and LC-MS/MS methods for paclitaxel in human plasma.
Table 1: Single-Laboratory Validation Parameters for Paclitaxel Assays
This table summarizes the typical performance characteristics of the paclitaxel assay as validated independently in each laboratory prior to the cross-validation study.
| Parameter | HPLC-UV (Laboratory A) | LC-MS/MS (Laboratory B) | Acceptance Criteria (FDA/ICH) |
| Linearity (r²) | >0.995 | >0.998 | ≥0.99 |
| Linear Range | 25 - 2,500 ng/mL | 1 - 1,000 ng/mL | Cover expected concentrations |
| LLOQ | 25 ng/mL | 1 ng/mL | Response ≥5x blank, Precision ≤20%, Accuracy ±20% |
| Intra-day Precision (%CV) | <10% | <8% | ≤15% (≤20% at LLOQ) |
| Inter-day Precision (%CV) | <12% | <10% | ≤15% (≤20% at LLOQ) |
| Accuracy (% Bias) | Within ±10% | Within ±8% | Within ±15% (±20% at LLOQ) |
Table 2: Inter-Laboratory Cross-Validation of Quality Control Samples
This table presents the core of the cross-validation study, comparing the results obtained by both laboratories for the same set of QC samples.
| Nominal Concentration (ng/mL) | Laboratory A (HPLC-UV) Mean Measured Conc. (ng/mL) | Laboratory B (LC-MS/MS) Mean Measured Conc. (ng/mL) | Inter-Laboratory % Difference |
| Low QC (50) | 48.5 | 51.2 | -5.3% |
| Mid QC (500) | 510.3 | 495.8 | +2.9% |
| High QC (2000) | 1985.6 | 2030.1 | -2.2% |
Inter-Laboratory % Difference Calculation: ((Lab A - Lab B) / ((Lab A + Lab B) / 2)) * 100
Experimental Protocols
Detailed and harmonized experimental protocols are critical for a successful inter-laboratory cross-validation. Below are representative methodologies for the HPLC-UV and LC-MS/MS assays for paclitaxel.
HPLC-UV Method
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of plasma, add 50 µL of internal standard solution (e.g., docetaxel, 10 µg/mL).
-
Add 1 mL of tert-butyl methyl ether (MTBE) and vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile (B52724) and water (50:50, v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 20 µL.
-
UV Detection: 227 nm.[1]
-
Run Time: 10 minutes.
LC-MS/MS Method
1. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard (e.g., ¹³C₆-paclitaxel, 100 ng/mL).
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for injection.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[2]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: Start at 30% B, increase to 95% B over 3 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Paclitaxel: m/z 854.4 → 286.2
-
¹³C₆-Paclitaxel: m/z 860.4 → 292.2
-
Visualization of Workflows and Relationships
To further clarify the processes involved in a cross-validation study, the following diagrams illustrate the key workflows.
References
The Gold Standard in Paclitaxel Quantification: A Comparative Guide to Deuterated Internal Standards
For researchers, scientists, and drug development professionals engaged in the bioanalysis of paclitaxel (B517696), the choice of an internal standard is a critical determinant of data quality. This guide provides an objective comparison of the accuracy and precision of paclitaxel quantification using a deuterated internal standard versus a commonly used non-deuterated analog, docetaxel (B913). The presented experimental data underscores the superiority of the stable isotope-labeled approach in achieving robust and reliable results.
In the realm of liquid chromatography-mass spectrometry (LC-MS/MS) based quantification, internal standards are indispensable for correcting analytical variability. An ideal internal standard mimics the analyte of interest throughout sample preparation and analysis, thereby ensuring accurate and precise measurement. While structurally similar molecules, known as analogs, have been traditionally used, stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards, are now widely recognized as the gold standard in bioanalysis.[1]
This guide delves into the practical implications of internal standard selection for paclitaxel analysis, a potent anticancer agent where accurate concentration determination is crucial for pharmacokinetic and toxicokinetic studies. We present a comparative analysis of validation data from studies employing either a deuterated paclitaxel standard or the analog internal standard, docetaxel.
Comparative Analysis of Assay Performance
The following table summarizes the key performance characteristics of LC-MS/MS methods for paclitaxel quantification using either a deuterated internal standard ([¹³C₆]-Paclitaxel) or a non-deuterated analog (Docetaxel). The data is compiled from separate, well-documented validation studies.
| Parameter | Method with Deuterated Internal Standard ([¹³C₆]-Paclitaxel) | Method with Non-Deuterated Internal Standard (Docetaxel) |
| Linearity Range | 10–10,000 ng/mL | 0.5–1000.0 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | 0.5 ng/mL[2] |
| Intra-day Precision (%CV) | < 11.3% | < 11.1%[2] |
| Inter-day Precision (%CV) | < 11.3% | < 11.1%[2] |
| Intra-day Accuracy (%RE) | 94.3–110.4% | -8.0% to 11.0%[2] |
| Inter-day Accuracy (%RE) | 94.3–110.4% | -8.0% to 11.0%[2] |
While both methods demonstrate acceptable performance within regulatory guidelines, the use of a deuterated internal standard is theoretically superior. Stable isotope-labeled standards co-elute with the analyte and exhibit nearly identical ionization efficiency, providing more effective correction for matrix effects and instrument variability.[1] This inherent advantage often translates to improved data reliability, especially in complex biological matrices.
Experimental Workflows
The selection of an internal standard directly influences the bioanalytical workflow. The following diagrams illustrate the typical experimental processes for paclitaxel quantification using both deuterated and non-deuterated internal standards.
Workflow for paclitaxel quantification using a deuterated internal standard.
Workflow for paclitaxel quantification using a non-deuterated internal standard.
Experimental Protocols
Method Using a Deuterated Internal Standard ([¹³C₆]-Paclitaxel)
-
Sample Preparation: To 100 µL of plasma, 10 µL of [¹³C₆]-Paclitaxel internal standard solution is added. Proteins are precipitated using a suitable organic solvent. The supernatant is then transferred, evaporated to dryness, and the residue is reconstituted in the mobile phase.
-
Liquid Chromatography: Chromatographic separation is achieved on a C18 reverse-phase column. A gradient elution is typically employed with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) with 0.1% formic acid).
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. Multiple reaction monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both paclitaxel and its deuterated internal standard.
Method Using a Non-Deuterated Internal Standard (Docetaxel)
-
Sample Preparation: To a plasma sample (typically 50-200 µL), a known amount of docetaxel internal standard solution is added.[2] Sample extraction is commonly performed using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[2] The extracted sample is then evaporated and reconstituted.[2]
-
Liquid Chromatography: A C18 column is commonly used for chromatographic separation.[2] An isocratic or gradient mobile phase, often a mixture of acetonitrile and water with a modifier like formic acid, is used to elute paclitaxel and docetaxel.[2]
-
Mass Spectrometry: A triple quadrupole mass spectrometer with an ESI source operating in positive ion mode is used for detection.[2] Specific MRM transitions for paclitaxel and docetaxel are monitored for quantification.[2]
Conclusion
The use of a deuterated internal standard for the quantification of paclitaxel by LC-MS/MS represents the most accurate and precise approach. By closely matching the physicochemical properties of paclitaxel, the deuterated standard provides superior correction for analytical variability, leading to highly reliable and reproducible data. While methods employing non-deuterated analogs like docetaxel can be validated to meet regulatory requirements, the inherent advantages of stable isotope-labeled standards make them the preferred choice for ensuring the highest quality data in critical drug development and research applications. For researchers and scientists, the adoption of deuterated internal standards is a key step towards achieving the utmost confidence in their bioanalytical results.
References
Navigating FDA Guidelines for Bioanalytical Method Validation with Internal Standards: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of bioanalytical data is paramount. The U.S. Food and Drug Administration (FDA) provides comprehensive guidelines for bioanalytical method validation, with a significant focus on the proper use of internal standards (IS) to ensure data integrity. This guide offers a comparative overview of key FDA recommendations, experimental protocols, and data presentation for validating bioanalytical methods employing internal standards.
The use of an internal standard is a critical component in quantitative bioanalysis, as it compensates for variability during sample preparation and analysis.[1] The FDA, through its adoption of the International Council for Harmonisation (ICH) M10 guideline, provides a unified framework for bioanalytical method validation.[2][3] This guidance, along with previous FDA publications, outlines the expectations for the selection, use, and monitoring of internal standards.[4][5]
Comparison of Internal Standard Types
The ideal internal standard mimics the analyte's behavior throughout the entire analytical process. The FDA expresses a clear preference for stable isotope-labeled internal standards (SIL-IS), which are considered the gold standard due to their close physicochemical similarity to the analyte.[2] However, the use of analog internal standards is also permissible when a SIL-IS is not feasible.
| Feature | Stable Isotope-Labeled IS (SIL-IS) | Analog IS |
| Description | Analyte with one or more atoms replaced by a stable isotope (e.g., ²H, ¹³C, ¹⁵N).[1] | A molecule with a close chemical structure and similar physicochemical properties to the analyte. |
| Advantages | - Co-elutes with the analyte, providing the best compensation for matrix effects and extraction variability.- Highly similar ionization efficiency to the analyte.[1] | - More readily available and cost-effective than custom-synthesized SIL-IS. |
| Disadvantages | - Can be expensive and have long synthesis lead times.- Potential for isotopic interference or crosstalk with the analyte. | - May not perfectly mimic the analyte's behavior during extraction and ionization, potentially leading to less accurate quantification.- Different retention times can lead to differential matrix effects. |
| FDA Preference | Strongly preferred.[2] | Acceptable when SIL-IS is not available, with thorough justification and validation. |
Key Validation Parameters and Acceptance Criteria
Bioanalytical method validation assesses several key parameters to ensure the method is reliable for its intended purpose.[5] The following table summarizes the essential validation experiments and their typical acceptance criteria as per FDA guidelines when using an internal standard.
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Selectivity & Interference | To ensure that endogenous matrix components or other substances do not affect the quantification of the analyte and IS.[6][7] | Response of interfering components at the retention time of the analyte should be <20% of the Lower Limit of Quantification (LLOQ).Response of interfering components at the retention time of the IS should be <5% of the IS response in a blank sample with IS.[8] |
| Calibration Curve | To establish the relationship between the analyte concentration and the instrument response.[7] | - A minimum of six non-zero concentration levels.- The simplest regression model that adequately describes the concentration-response relationship should be used.- Back-calculated concentrations of standards should be within ±15% of the nominal value (±20% at LLOQ). |
| Accuracy & Precision | To determine the closeness of the measured concentration to the true value and the degree of scatter in the data.[3] | - At least three analytical runs with quality control (QC) samples at a minimum of three concentration levels (low, medium, high).- The mean concentration should be within ±15% of the nominal value (except for LLOQ, which is ±20%).- The precision (coefficient of variation, CV) should not exceed 15% (20% for LLOQ).[8] |
| Matrix Effect | To assess the impact of matrix components on the ionization of the analyte and IS.[3] | The CV of the IS-normalized matrix factor across at least six lots of blank matrix should not be greater than 15%. |
| Stability | To evaluate the stability of the analyte and IS in the biological matrix under various conditions (freeze-thaw, bench-top, long-term).[9] | The mean concentration of stability samples should be within ±15% of the nominal concentration. |
| Internal Standard Response Monitoring | To ensure the consistency of the IS response across an analytical run. | SOPs should define criteria for IS response variability. Significant deviations may indicate issues with sample processing or instrument performance and require investigation.[9] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for successful bioanalytical method validation.
Protocol 1: Evaluation of Internal Standard Interference
Objective: To assess potential interference at the retention time of the internal standard from endogenous matrix components and the analyte.
Methodology:
-
Prepare Blank Samples: Obtain at least six different sources of the blank biological matrix.
-
Prepare Zero Samples: To five of the blank matrix samples, add the internal standard at the working concentration.
-
Prepare High Concentration Analyte Sample: Spike one blank matrix sample with the analyte at the Upper Limit of Quantification (ULOQ) without the internal standard.
-
Analysis: Analyze the prepared samples using the bioanalytical method.
-
Evaluation:
-
In the zero samples, the response at the retention time of the analyte should be less than 20% of the LLOQ response.
-
In the zero samples, the response at the retention time of the IS should be consistent and free from significant interfering peaks.
-
In the high concentration analyte sample, the response at the retention time of the IS should be less than 5% of the mean IS response in the zero samples.
-
Protocol 2: Assessment of Matrix Effect using an Internal Standard
Objective: To evaluate the suppressive or enhancing effect of the biological matrix on the ionization of the analyte, normalized by the internal standard.
Methodology:
-
Source Matrix: Obtain at least six different lots of the blank biological matrix.
-
Prepare Two Sets of Samples:
-
Set A (Neat Solution): Prepare QC samples at low and high concentrations in a neat (solvent) solution. Add the internal standard at the working concentration.
-
Set B (Post-extraction Spike): Extract the blank matrix from each of the six lots. After the final extraction step, spike the extracts with the analyte and internal standard at the low and high QC concentration levels.
-
-
Analysis: Analyze both sets of samples.
-
Calculation:
-
Calculate the Matrix Factor (MF) for each lot: MF = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)
-
Calculate the IS-normalized Matrix Factor: IS-normalized MF = (Analyte MF) / (IS MF)
-
-
Evaluation: The coefficient of variation (CV) of the IS-normalized matrix factor across the different lots should not exceed 15%.
Visualizing the Bioanalytical Workflow and Decision-Making
Diagrams can effectively illustrate complex processes and relationships in bioanalytical method validation.
Caption: Experimental workflow for bioanalytical sample analysis with an internal standard.
Caption: Decision tree for internal standard selection in bioanalytical methods.
Caption: Logical relationship between key bioanalytical validation parameters and internal standard performance.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. benchchem.com [benchchem.com]
- 3. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 4. fda.gov [fda.gov]
- 5. fda.gov [fda.gov]
- 6. fda.gov [fda.gov]
- 7. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. fda.gov [fda.gov]
A Comparative Guide to Inter-day and Intra-day Variability in Paclitaxel Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of commonly employed analytical methods for the quantification of paclitaxel (B517696) in biological matrices, with a focus on inter-day and intra-day variability. The performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Ultra-Performance Liquid Chromatography with tandem mass spectrometry (UPLC-MS/MS) is evaluated based on supporting experimental data from various studies.
Executive Summary
The accurate quantification of paclitaxel is crucial for pharmacokinetic studies, therapeutic drug monitoring, and the development of novel drug delivery systems. The choice of analytical method significantly impacts the reliability and reproducibility of results. This guide demonstrates that while HPLC-UV offers a cost-effective solution for higher concentration samples, LC-MS/MS and UPLC-MS/MS provide superior sensitivity and specificity, which is essential for detecting low concentrations of paclitaxel in complex biological matrices. UPLC-MS/MS further enhances throughput with faster analysis times compared to conventional HPLC-MS/MS. The selection of the most appropriate method depends on the specific requirements of the study, including the desired sensitivity, sample matrix, and available resources.
Data Presentation: Performance Comparison of Analytical Methods
The following tables summarize the quantitative performance of HPLC-UV, LC-MS/MS, and UPLC-MS/MS for paclitaxel analysis, highlighting their linearity, precision (intra-day and inter-day variability), accuracy, and sensitivity (Lower Limit of Quantification, LLOQ).
Table 1: HPLC-UV Methods
| Linearity Range (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) | LLOQ (ng/mL) | Biological Matrix | Reference |
| 6 - 6000 | < 0.7% | < 3% | Not Specified | 15 | Human Plasma | [1] |
| 50 - 1500 | 6.94 - 18.78% | 10.46 - 14.92% | Not Specified | 50 | Plasma | [2] |
| 5 - 50,000 | 2.0% (Intraday) | 1.5% (Interday) | 98.2 - 101.0% | 5 | Serum/Formulation | [3] |
| 500 - 1500 | 0.89 - 1.07% | 0.947 - 1.088% | 99.27 - 100.74% | 500 | Plasma | [4] |
Table 2: LC-MS/MS Methods
| Linearity Range (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% RE) | LLOQ (ng/mL) | Biological Matrix | Reference |
| 1 - 10,000 | < 9.9% | < 9.9% | 91.1 - 114.8% | 1 | Human Plasma | [5] |
| 0.5 - 1000 | < 11.1% | < 11.1% | -8.0 to 11.0% | 0.5 | Mouse Plasma & Tumor | [6] |
| 10 - 100 | Not Specified | Not Specified | 90.54 - 112.93% (Within batch), 97.70 - 105.37% (Between batch) | 1-100 (Range) | Human Plasma | N/A |
| 0.1 - 100 | Not Specified | Not Specified | Not Specified | 0.1 | Human and Dog Plasma | [7] |
Table 3: UPLC-MS/MS Methods
| Linearity Range (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Bias) | LLOQ (ng/mL) | Biological Matrix | Reference |
| 102.1 - 20,420 | 6.37 - 10.88% | 7.21 - 9.05% | 95.01 - 99.23% (Intra-day), 95.29 - 101.28% (Inter-day) | 5 | Human Plasma | N/A |
| 0.5 - 2000 | < 15% | < 15% | Within ±15% | 0.5 | Mouse Whole Blood & Tissue | [8][9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are representative of the techniques discussed and are based on the cited literature.
HPLC-UV Method for Paclitaxel in Human Plasma[1]
-
Sample Preparation: Liquid-liquid extraction. To 0.5 mL of plasma, an internal standard is added, followed by extraction with an organic solvent. The organic layer is evaporated to dryness and the residue is reconstituted in the mobile phase.
-
Instrumentation: A standard HPLC system with a C18 column (e.g., 150 x 4.6 mm, 4 µm particle size) and a UV detector.
-
Chromatographic Conditions:
-
Mobile Phase: 60% acetonitrile (B52724), 40% 10mM ammonium (B1175870) acetate (B1210297) buffer, and 0.1% formic acid.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 230 nm.[1]
-
Temperature: Ambient.[1]
-
LC-MS/MS Method for Paclitaxel in Human Plasma[5]
-
Sample Preparation: Protein precipitation. To 100 µL of plasma, an internal standard and a precipitating agent (e.g., acetonitrile) are added. The sample is vortexed and centrifuged, and the supernatant is injected into the LC-MS/MS system.
-
Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source. A C18 column (e.g., SunFire™ C18, 3.5 μm, 2.1 x 150 mm) is used for separation.[5]
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[5]
-
Flow Rate: As optimized for the specific column and system.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ion mode.[5]
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for paclitaxel and the internal standard.
-
UPLC-MS/MS Method for Paclitaxel in Mouse Whole Blood and Tissue[9]
-
Sample Preparation: Protein precipitation. To the sample (whole blood or tissue homogenate), an internal standard and a precipitating agent (e.g., acetonitrile) are added. The mixture is vortexed and centrifuged, and the supernatant is analyzed.[9]
-
Instrumentation: A UPLC system coupled to a tandem mass spectrometer. A sub-2 µm particle size column (e.g., UPLC BEH C18, 1.7 µm) is used for rapid separation.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient elution using acetonitrile and 0.1% formic acid in water.[9]
-
Flow Rate: Optimized for UPLC separation, typically higher than conventional HPLC.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ion electrospray.
-
Detection: MRM mode for quantification.[9]
-
Mandatory Visualization
The following diagrams illustrate the general experimental workflow for paclitaxel analysis and the hierarchical relationship of the discussed analytical techniques in terms of performance.
References
- 1. ijcrr.com [ijcrr.com]
- 2. researchgate.net [researchgate.net]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. Validated HPLC-UV Method for Simultaneous Estimation of Paclitaxel and Doxorubicin Employing Ion Pair Chromatography: Application in Formulation Development and Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS and Its Application in a Pharmacokinetic and Tumor Distribution Study in Xenograft Nude Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of paclitaxel in biological matrices: high-throughput liquid chromatographic-tandem mass spectrometric quantification of paclitaxel and metabolites in human and dog plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of a rapid and sensitive UPLC-MS/MS assay for simultaneous quantification of paclitaxel and cyclopamine in mouse whole blood and tissue samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Paclitaxel Quantification in Clinical Samples: Linearity and Range
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of paclitaxel (B517696), a potent anti-cancer agent, in clinical samples is paramount for pharmacokinetic studies, therapeutic drug monitoring, and dose optimization. The choice of analytical method significantly impacts the reliability and sensitivity of these measurements. This guide provides a comparative overview of common analytical techniques for paclitaxel quantification, focusing on their linearity and dynamic range, supported by experimental data.
Performance Comparison of Analytical Methods
The selection of an appropriate analytical method for paclitaxel quantification depends on the required sensitivity, the sample matrix, and the available instrumentation. The most frequently employed methods are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Enzyme-Linked Immunosorbent Assay (ELISA). A summary of their performance characteristics is presented below.
| Analytical Method | Matrix | Linearity Range | Lower Limit of Quantification (LLOQ) | Upper Limit of Quantification (ULOQ) | Citation |
| LC-MS/MS | Human Plasma | 10 - 10,000 ng/mL | 10 ng/mL | 10,000 ng/mL | [1] |
| LC-MS/MS | Human Serum | 0.1 - 10 ng/mL | 0.1 ng/mL | 10 ng/mL | |
| LC-MS/MS | Human Plasma | 0.1021 - 20.42 µg/mL | 0.1021 µg/mL | 20.42 µg/mL | |
| LC-MS/MS | Human Plasma | 10 - 100 ng/mL | 10 ng/mL | 100 ng/mL | [2] |
| LC-MS/MS | Mouse Plasma & Tumor | 0.5 - 1000 ng/mL | 0.5 ng/mL | 1000 ng/mL | [3] |
| µLC-MS/MS | Cell Lysates | 20 - 20,000 pg/mL | 20 pg/mL | 20,000 pg/mL | [4][5] |
| HPLC-UV | Human Plasma | 1.2 - 1000 nM | 1.2 nM | 1000 nM | [6] |
| HPLC-UV | Rabbit Plasma | 0.1 - 40 µg/mL | 0.1 µg/mL | 40 µg/mL | [7] |
| HPLC-UV | Mouse Plasma | 0.25 - 10 µg/mL | 0.25 µg/mL | 10 µg/mL | [8][9] |
| HPLC-UV | Mouse Tissue Homogenates | 0.3 - 20 µg/mL | 0.3 µg/mL | 20 µg/mL | [8][9] |
| HPLC-UV | Human Plasma | 50 - 1500 ng/mL | 50 ng/mL | 1500 ng/mL | [10] |
| HPLC-UV | Human Plasma | 10 - 50 ng/mL (for metabolites) | 10 ng/mL | Not Specified | [11] |
Experimental Workflows
A generalized workflow for the quantification of paclitaxel in clinical samples involves several key steps, from sample collection to data analysis. The following diagram illustrates a typical experimental process.
Detailed Experimental Protocols
Below are representative protocols for paclitaxel quantification using LC-MS/MS and HPLC-UV, based on published methods.
LC-MS/MS Method for Paclitaxel in Human Plasma
This method is characterized by its high sensitivity and selectivity, making it a gold standard for bioanalytical studies.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of human plasma, add an internal standard (e.g., docetaxel).
-
Perform liquid-liquid extraction using a suitable organic solvent like methyl tert-butyl ether (MTBE).[1]
-
Vortex and centrifuge the mixture to separate the organic and aqueous layers.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.[2]
2. Chromatographic Conditions
-
Column: A reverse-phase C18 column is commonly used.[3]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing a small percentage of formic acid, is often employed.[12]
-
Injection Volume: 2.5 - 10 µL.[12]
3. Mass Spectrometric Conditions
-
Ionization: Electrospray ionization (ESI) in positive mode is standard.[1]
-
Detection: Multiple Reaction Monitoring (MRM) is used for high specificity, monitoring the transition of the precursor ion to a specific product ion for both paclitaxel and the internal standard.
HPLC-UV Method for Paclitaxel in Plasma
HPLC-UV offers a more accessible and cost-effective alternative to LC-MS/MS, suitable for applications where high sensitivity is not the primary requirement.
1. Sample Preparation (Solid-Phase Extraction)
-
Condition a solid-phase extraction (SPE) cartridge (e.g., C18) with methanol (B129727) followed by water.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute paclitaxel and the internal standard with a strong organic solvent like acetonitrile.[6]
-
Evaporate the eluate and reconstitute the residue in the mobile phase.
2. Chromatographic Conditions
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and a buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) is common.[10][11]
-
Flow Rate: Generally in the range of 1.0 - 1.9 mL/min.[8][9]
-
Detection: UV absorbance is monitored at approximately 227 nm.[6][8][9]
Conclusion
Both LC-MS/MS and HPLC-UV are robust methods for the quantification of paclitaxel in clinical samples, each with its own advantages. LC-MS/MS provides superior sensitivity and selectivity, making it ideal for studies requiring the detection of low paclitaxel concentrations. HPLC-UV, while less sensitive, is a reliable and widely available technique suitable for many clinical applications. The choice between these methods should be guided by the specific requirements of the research or clinical question at hand. While ELISA methods for paclitaxel exist, detailed performance data regarding their linearity and range in clinical samples are less commonly reported in the scientific literature, warranting careful validation before implementation.
References
- 1. Quantitation of paclitaxel, and its 6-alpha-OH and 3-para-OH metabolites in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS and Its Application in a Pharmacokinetic and Tumor Distribution Study in Xenograft Nude Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly selective and sensitive assay for paclitaxel accumulation by tumor cells based on selective solid phase extraction and micro-flow liquid chromatography coupled to mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly selective and sensitive assay for paclitaxel accumulation by tumor cells based on selective solid phase extraction and micro-flow liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High sensitivity assays for docetaxel and paclitaxel in plasma using solid-phase extraction and high-performance liquid chromatography with UV detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. A Rapid and Sensitive HPLC Method for Quantitation of Paclitaxel in Biological Samples using Liquid-Liquid Extraction and UV Detection: Application to Pharmacokinetics and Tissues Distribution Study of Paclitaxel Loaded Targeted Polymeric Micelles in Tumor Bearing Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 10. researchgate.net [researchgate.net]
- 11. Quantification of paclitaxel metabolites in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lcms.cz [lcms.cz]
A Comparative Analysis of Solid-Phase Extraction Cartridges for Paclitaxel Purification
For researchers and professionals in drug development, the efficient isolation and purification of paclitaxel (B517696) from complex matrices such as plasma, serum, and plant extracts is a critical step in analysis and manufacturing. Solid-Phase Extraction (SPE) stands out as a robust and rapid sample preparation technique. The choice of SPE cartridge sorbent is paramount to achieving high recovery and purity of paclitaxel. This guide provides a comparative analysis of commonly used SPE cartridges, supported by experimental data, to facilitate an informed selection process.
The primary SPE sorbents utilized for paclitaxel extraction fall into three main categories: reversed-phase, normal-phase, and polymeric sorbents. Each possesses distinct chemical properties that influence their interaction with paclitaxel and the sample matrix.
Performance Comparison of SPE Cartridges
The selection of an SPE cartridge is dictated by the physicochemical properties of paclitaxel—a large, complex, and relatively non-polar molecule—and the nature of the sample matrix. The following table summarizes the performance of different SPE cartridges for paclitaxel extraction based on published experimental data. It is important to note that the recovery rates can be influenced by the specific experimental conditions, including the sample matrix, sample volume, and the elution solvent system used.
| SPE Cartridge Type | Sorbent Chemistry | Retention Mechanism | Sample Matrix | Average Recovery Rate (%) | Key Advantages | Reference |
| Reversed-Phase | ||||||
| C18 (Octadecyl) | Silica-based with C18 alkyl chains | Hydrophobic interactions | Human Plasma | 76 - 104% | Strong retention for non-polar compounds, widely available.[1][2] | [3] |
| C8 (Octyl) | Silica-based with C8 alkyl chains | Hydrophobic interactions | Not Specified | Not Specified | Weaker hydrophobic interactions than C18, suitable for a broader range of polarities.[1][4] Good alternative when analyte is too strongly retained on C18.[4] | |
| Normal-Phase | ||||||
| CN (Cyanopropyl) | Silica-based with cyanopropyl groups | Polar interactions (dipole-dipole) and weak hydrophobic interactions | Mouse Plasma | 92.5 ± 4.5% | Provides clean samples and high extraction recovery.[5] | [5] |
| Silica (B1680970) | Unmodified silica gel | Polar interactions (hydrogen bonding) | Plant Extract | 119.8% | Effective for separating taxanes from less polar plant-derived impurities. | [6] |
| Polymeric | ||||||
| Oasis HLB | Hydrophilic-Lipophilic Balanced (N-vinylpyrrolidone and divinylbenzene (B73037) copolymer) | Hydrophobic and hydrophilic interactions | Cellular Samples | Not explicitly quantified, but selected after investigating several brands and types for its selective extraction. | High selectivity and capacity, stable over a wide pH range. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of SPE for paclitaxel extraction. Below are representative protocols for different types of SPE cartridges.
Reversed-Phase SPE Protocol (C18 Cartridge)
This protocol is a general guideline for the extraction of paclitaxel from human plasma using a C18 cartridge.
-
Cartridge Conditioning:
-
Wash the C18 cartridge with 3 mL of methanol (B129727).
-
Equilibrate the cartridge with 3 mL of deionized water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Pre-treat plasma samples by mixing with an equal volume of a suitable buffer (e.g., 200 mM ammonium (B1175870) acetate (B1210297), pH 5.0).
-
Load the pre-treated sample onto the conditioned C18 cartridge at a slow flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water to remove polar impurities.
-
Further wash with 3 mL of a weak organic solvent mixture (e.g., 20% methanol in water) to remove less retained impurities.
-
-
Elution:
-
Elute paclitaxel from the cartridge with 2-4 mL of a strong organic solvent, such as methanol or acetonitrile.
-
Collect the eluate for subsequent analysis (e.g., HPLC).
-
Normal-Phase SPE Protocol (CN Cartridge)
This protocol is adapted for the extraction of paclitaxel from mouse plasma using a cyanopropyl (CN) cartridge.[5][8]
-
Cartridge Conditioning and Equilibration:
-
Sample Loading:
-
Washing:
-
Elution:
Polymeric SPE Protocol (Oasis HLB Cartridge)
This protocol is based on the selective extraction of paclitaxel from cellular samples using an Oasis HLB cartridge.[7]
-
Cartridge Conditioning and Equilibration:
-
Sample Loading:
-
Washing:
-
Elution:
-
Elute paclitaxel with 5 mL of 97.5% methanol.[7]
-
Collect the eluate for analysis.
-
Visualizing the SPE Workflow
The following diagram illustrates the general experimental workflow for solid-phase extraction of paclitaxel.
Caption: General workflow for paclitaxel extraction using SPE.
Conclusion
The choice of SPE cartridge for paclitaxel extraction is a critical decision that depends on the specific requirements of the assay and the nature of the sample matrix.
-
C18 cartridges are a reliable choice for reversed-phase extraction from plasma, offering good recovery, though optimization may be needed to prevent strong retention.
-
C8 cartridges provide a less retentive alternative to C18, which can be advantageous for faster elution.[2][4]
-
CN cartridges have demonstrated high recovery and sample cleanliness in a normal-phase mode for plasma samples.[5]
-
Silica cartridges are effective in a hydrophilic interaction mode for purification from plant extracts.
-
Polymeric cartridges like Oasis HLB offer high selectivity and are robust across a wide pH range, making them suitable for complex cellular matrices.[7]
Researchers should carefully consider the data presented and the detailed protocols to select the most appropriate SPE methodology for their specific application, ensuring accurate and reproducible quantification of paclitaxel.
References
- 1. specartridge.com [specartridge.com]
- 2. Difference between C8 and C18 Columns Used in HPLC System | Pharmaguideline [pharmaguideline.com]
- 3. High sensitivity assays for docetaxel and paclitaxel in plasma using solid-phase extraction and high-performance liquid chromatography with UV detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. specartridge.com [specartridge.com]
- 5. The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS and Its Application in a Pharmacokinetic and Tumor Distribution Study in Xenograft Nude Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Highly selective and sensitive assay for paclitaxel accumulation by tumor cells based on selective solid phase extraction and micro-flow liquid chromatography coupled to mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Isotope Effect in Paclitaxel Analysis: A Comparative Guide to Deuterated Internal Standards
For researchers, scientists, and drug development professionals, the accurate quantification of paclitaxel (B517696) in biological matrices is paramount for pharmacokinetic studies and therapeutic drug monitoring. The choice of an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis is a critical factor influencing data quality. This guide provides an objective comparison of deuterated versus non-deuterated internal standards for paclitaxel analysis, supported by experimental data and detailed methodologies.
Stable isotope-labeled internal standards, particularly deuterated standards, are widely regarded as the gold standard in quantitative bioanalysis. Regulatory bodies like the U.S. Food and Drug Administration (FDA) recommend their use to ensure the reliability of bioanalytical methods. The fundamental principle behind their superiority is that a deuterated IS, such as paclitaxel-d5 (B16692), is chemically and physically almost identical to the analyte, paclitaxel. This near-identity ensures that it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for variability and matrix effects.
Performance Comparison: Deuterated vs. Non-Deuterated Standards
The primary alternative to a deuterated internal standard for paclitaxel analysis is a structural analog, with docetaxel (B913) being a common choice. While structurally similar, the physicochemical differences between paclitaxel and a non-deuterated IS can lead to variations in extraction recovery, chromatographic retention, and ionization efficiency. These differences can compromise the accuracy and precision of the quantification.
The use of a deuterated internal standard like paclitaxel-d5 minimizes these discrepancies. A key phenomenon to consider is the "deuterium isotope effect," where the replacement of hydrogen with the heavier deuterium (B1214612) isotope can sometimes lead to a slight shift in chromatographic retention time. However, in many validated methods, paclitaxel and its deuterated analog co-elute, ensuring they experience the same degree of matrix effects at the point of ionization. For instance, one validated method demonstrated that paclitaxel and d5-paclitaxel have the same retention time of 2.6 minutes.[1]
The following table summarizes the expected performance differences between a deuterated and a non-deuterated internal standard in paclitaxel analysis, based on data from various validated LC-MS/MS methods.
| Parameter | Deuterated Internal Standard (e.g., Paclitaxel-d5) | Non-Deuterated Internal Standard (e.g., Docetaxel) | Rationale |
| Accuracy (%RE) | Typically within ±10%[2] | Can be within ±15%, but more susceptible to variability[2][3] | Co-elution and identical physicochemical properties provide superior correction for matrix effects and extraction inconsistencies. |
| Precision (%RSD) | Intra-day: < 5%, Inter-day: < 10%[3] | Intra-day: < 8%, Inter-day: < 10%[2][3] | More consistent tracking of the analyte through the analytical process leads to lower variability. |
| Matrix Effect | Minimal and effectively compensated | Variable and may not be fully compensated | Near-identical ionization efficiency to paclitaxel across different biological matrices. |
| Extraction Recovery | Highly consistent with paclitaxel | May differ from paclitaxel, leading to quantification errors | Similar solubility and partitioning properties ensure consistent recovery during sample preparation. |
| Retention Time | Generally co-elutes with paclitaxel, though slight shifts are possible[1] | Different retention time from paclitaxel[3] | Co-elution is ideal for simultaneous compensation of matrix effects. |
Experimental Protocols
Detailed methodologies are crucial for developing and validating robust bioanalytical assays for paclitaxel. Below are representative protocols for sample preparation and LC-MS/MS analysis using both deuterated and non-deuterated internal standards.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To a 100 µL plasma sample, add the internal standard (paclitaxel-d5 or docetaxel).
-
Add 1 mL of tert-butyl methyl ether as the extraction solvent.
-
Vortex the mixture for 5-10 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the plasma sample, pre-treated with the internal standard, onto the cartridge.
-
Wash the cartridge with a water/methanol mixture to remove interferences.
-
Elute paclitaxel and the internal standard with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) or methanol with 0.1% formic acid (B).
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the following transitions:
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the logical advantage of using a deuterated internal standard.
Conclusion
The selection of an appropriate internal standard is a critical decision in the bioanalysis of paclitaxel. While structural analogs like docetaxel can be used, the data strongly supports the superiority of a deuterated internal standard such as paclitaxel-d5. Its ability to closely mimic the behavior of paclitaxel throughout the analytical process provides more effective compensation for matrix effects and procedural variability. This leads to enhanced accuracy, precision, and overall reliability of the quantitative data, which is essential for making informed decisions in drug development and clinical research.
References
- 1. Quantitative determination of total and unbound paclitaxel in human plasma following Abraxane treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC-MS/MS method for quantification of paclitaxel from keratin containing samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS and Its Application in a Pharmacokinetic and Tumor Distribution Study in Xenograft Nude Mouse - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 3'-p-Hydroxy paclitaxel-d5: A Step-by-Step Guide for Laboratory Professionals
For immediate implementation, this guide provides essential safety and logistical information for the proper disposal of 3'-p-Hydroxy paclitaxel-d5 (B16692), a deuterated analog of a potent antineoplastic agent. Due to its cytotoxic potential, stringent disposal protocols are mandatory to ensure the safety of laboratory personnel and the environment.
I. Immediate Safety Precautions & Personal Protective Equipment (PPE)
Before beginning any procedure that involves handling 3'-p-Hydroxy paclitaxel-d5, it is crucial to wear appropriate Personal Protective Equipment (PPE) to prevent exposure.
Required PPE includes:
-
Gloves: Two pairs of chemotherapy-rated gloves.
-
Gown: A disposable, impermeable gown.
-
Eye Protection: Safety goggles or a face shield.
-
Respiratory Protection: A fit-tested N95 respirator or higher, particularly when handling the powdered form of the compound.
All handling of this compound, including weighing and solution preparation, should be conducted within a certified chemical fume hood or a biological safety cabinet to minimize inhalation risks.
II. Waste Categorization and Segregation
Proper segregation of waste at the point of generation is the most critical step in the disposal process. Cytotoxic waste is typically categorized into "trace" and "bulk" waste.
| Waste Category | Description | Examples |
| Bulk Cytotoxic Waste | Waste containing more than 3% by weight of the original substance. | - Unused or expired this compound.- Grossly contaminated items (e.g., from a spill).- Solutions containing the compound. |
| Trace Cytotoxic Waste | Items that are "RCRA empty," meaning they contain less than 3% of the original substance.[2][3] | - "Empty" vials and containers.- Used personal protective equipment (gloves, gowns).- Contaminated lab supplies (pipette tips, wipes). |
| Cytotoxic Sharps | Any sharp object contaminated with this compound. | - Needles and syringes.- Contaminated glass (vials, slides). |
Table 1: Categorization of this compound Waste
III. Step-by-Step Disposal Procedures
A. Bulk Cytotoxic Waste Disposal:
-
Container Selection: Use a designated, leak-proof, and puncture-resistant hazardous waste container, often black or yellow and clearly labeled "Hazardous Chemotherapy Waste" or "Bulk Cytotoxic Waste".[2][4]
-
Labeling: Affix a hazardous waste label to the container. The label must include:
-
Collection: Carefully place all bulk waste into the designated container. For liquid waste, ensure the container's cap is securely tightened.
-
Storage: Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][7] This area must be away from general traffic and clearly marked.
-
Pickup: Once the container is full, or approaching the storage time limit (typically 90 days for large quantity generators), arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[4]
B. Trace Cytotoxic Waste Disposal:
-
Container Selection: Use a designated chemotherapy waste bag, often yellow or purple, that is at least 2-4 mm thick.[8][9] This bag should be placed within a rigid secondary container.
-
Collection: Place all contaminated PPE and lab supplies directly into the trace chemotherapy waste bag.
-
Sealing: When the bag is three-quarters full, securely seal it. Do not overfill.
-
Final Disposal: Place the sealed bag into the designated "Trace Chemotherapy Waste" or "Cytotoxic Waste" collection bin for incineration.[2][10]
C. Cytotoxic Sharps Disposal:
-
Container Selection: Use a puncture-resistant sharps container specifically labeled for chemotherapy or cytotoxic sharps, often yellow with a purple lid or otherwise clearly marked.[8][10]
-
Disposal: Do not recap, bend, or break needles. Dispose of the entire syringe and needle assembly directly into the sharps container.
-
Sealing and Pickup: Once the container is three-quarters full, lock the lid and place it in the designated area for cytotoxic waste pickup by EHS.
IV. Spill Management Protocol
In the event of a spill, immediate and proper cleanup is essential to prevent exposure.
-
Evacuate and Secure: Alert others in the area and restrict access to the spill location.
-
Don PPE: Wear the full complement of cytotoxic-specific PPE.
-
Containment: Use a chemotherapy spill kit to absorb the spill. Work from the outside of the spill inward.
-
Cleanup: Place all cleanup materials (absorbent pads, contaminated PPE, etc.) into a bulk cytotoxic waste container.
-
Decontamination: Clean the spill area with a detergent solution followed by a disinfectant.
-
Documentation: Report the spill to your laboratory supervisor and EHS department as per institutional policy.
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making and segregation process for disposing of waste contaminated with this compound.
Caption: Disposal workflow for this compound waste.
By adhering to these procedures, researchers and laboratory professionals can mitigate the risks associated with this compound and ensure its safe and compliant disposal. Always consult your institution's specific EHS guidelines, as local regulations may vary.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. sdmedwaste.com [sdmedwaste.com]
- 3. danielshealth.com [danielshealth.com]
- 4. securewaste.net [securewaste.net]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. odu.edu [odu.edu]
- 8. sharpsmart.co.uk [sharpsmart.co.uk]
- 9. danielshealth.ca [danielshealth.ca]
- 10. hsrm.umn.edu [hsrm.umn.edu]
Essential Safety and Logistics for Handling 3'-p-Hydroxy Paclitaxel-d5
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of potent compounds like 3'-p-Hydroxy paclitaxel-d5 (B16692) is paramount. This guide provides immediate, essential safety protocols and logistical plans to minimize risk and ensure operational integrity. Paclitaxel and its derivatives are classified as cytotoxic, and exposure can pose significant health risks, including genetic defects, damage to fertility or an unborn child, and organ damage through prolonged or repeated exposure.[1][2] Therefore, strict adherence to safety procedures is critical.
Personal Protective Equipment (PPE)
The primary defense against exposure to 3'-p-Hydroxy paclitaxel-d5 is the consistent and correct use of Personal Protective Equipment. Given the hazardous nature of this compound, a comprehensive PPE strategy is non-negotiable.[3]
Recommended PPE for Handling this compound
| PPE Component | Specification | Rationale |
| Gloves | Double pair of nitrile or other chemotherapy-rated gloves. | Prevents skin contact and absorption. Double gloving provides an extra layer of protection against tears or contamination. |
| Gown | Disposable, fluid-resistant gown with long sleeves and closed front. | Protects skin and personal clothing from accidental splashes or spills.[3] |
| Eye Protection | Safety goggles or a full-face shield. | Protects eyes from splashes of liquids or airborne particles.[3] |
| Respiratory Protection | A fit-tested N95 or higher-rated respirator. | Necessary when handling the compound as a powder or when there is a risk of aerosol generation to prevent inhalation.[4][5] |
| Additional Protection | Shoe covers and a cap. | Recommended for comprehensive protection, especially in sterile preparation environments.[4] |
Operational Plan: Handling and Preparation
All handling of this compound should occur in a designated controlled area to minimize contamination.
Step-by-Step Handling Protocol
-
Designated Area: Conduct all work in a Class II biological safety cabinet (BSC) or a certified fume hood to control airborne particles.[6] The work surface should be covered with absorbent pads to contain any spills.[6]
-
Donning PPE: Before entering the designated handling area, put on all required PPE in the correct order (gown, mask/respirator, cap, shoe covers, and then gloves).
-
Preparation: If working with a powder, handle it with extreme care to avoid generating dust. Use tools and techniques that minimize aerosolization. When preparing solutions, do so slowly and carefully to prevent splashing.
-
Labeling: Clearly label all containers with the compound's name and appropriate hazard warnings.
-
Transport: When moving the compound, even within the laboratory, ensure it is in a sealed, labeled, and shatter-proof secondary container.
-
Doffing PPE: After handling is complete, remove PPE in a manner that avoids self-contamination. Dispose of all single-use PPE as cytotoxic waste.
-
Handwashing: Wash hands thoroughly with soap and water after removing gloves.[7]
Emergency Procedures: Spills and Exposure
Immediate and correct response to spills or exposure is critical to mitigate harm.
Emergency Response Plan
| Incident | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and water and rinse thoroughly.[1] Remove any contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention. |
| Inhalation | Move to fresh air immediately.[6] Seek medical attention. |
| Minor Spill | Alert others in the area. Wearing appropriate PPE, cover the spill with absorbent material from a cytotoxic spill kit.[3] Clean the area with an appropriate decontaminating solution, followed by soap and water.[6] All cleanup materials must be disposed of as cytotoxic waste.[3] |
| Major Spill | Evacuate the area and prevent entry. Notify the appropriate safety personnel immediately. |
Disposal Plan
All materials contaminated with this compound must be treated as hazardous cytotoxic waste.
Waste Segregation and Disposal
| Waste Type | Disposal Container |
| Solid Waste | Sharps (needles, scalpels) must be placed in a designated sharps container.[8] Other solid waste (gloves, gowns, absorbent pads) should be placed in clearly labeled, leak-proof cytotoxic waste bags or containers.[8] |
| Liquid Waste | Unused solutions should be collected in a designated, sealed, and labeled hazardous waste container. Do not pour down the drain.[2] |
| Contaminated Glassware | Reusable glassware should be decontaminated by soaking in an appropriate inactivating solution before regular washing. Disposable glassware should be treated as solid cytotoxic waste. |
Visual Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and emergency procedures.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. ipservices.care [ipservices.care]
- 4. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. england.nhs.uk [england.nhs.uk]
- 6. en-safety.tau.ac.il [en-safety.tau.ac.il]
- 7. 3-P-Hydroxy Paclitaxel-d5 | CAS No: NA [aquigenbio.com]
- 8. Laboratory waste | Staff Portal [staff.ki.se]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
